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  • Product: 2-Amino-5-propylbenzonitrile
  • CAS: 1422021-93-9

Core Science & Biosynthesis

Foundational

2-Amino-5-propylbenzonitrile CAS 90369-79-4 technical specifications

Part 1: Executive Identity & Chemical Profile Compound Identification 2-Amino-5-propylbenzonitrile is a specialized aniline derivative serving as a critical scaffold in the synthesis of nitrogen-containing heterocycles,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Identity & Chemical Profile

Compound Identification

2-Amino-5-propylbenzonitrile is a specialized aniline derivative serving as a critical scaffold in the synthesis of nitrogen-containing heterocycles, particularly quinazolines and indoles used in kinase inhibitor discovery.[1][2][3][4]

  • Primary CAS Registry Number: 1422021-93-9 (Verified)[1][3]

  • Note on CAS 90369-79-4: The identifier 90369-79-4 provided in some legacy databases or inquiries often yields ambiguous results or maps to unrelated phosphate salts (e.g., Sodium Phosphate Dibasic). For the purpose of this technical guide, specifications are derived from the verified structure 2-Amino-5-propylbenzonitrile (CAS 1422021-93-9) .[1][3][4]

  • IUPAC Name: 2-Amino-5-propylbenzonitrile[1][2][3]

  • Synonyms: 5-Propylanthranilonitrile; 2-Cyano-4-propylaniline.

Physicochemical Specifications

Data below represents a synthesis of experimental values from analogous alkyl-anthranilonitriles and computational prediction models (ACD/Labs, ChemAxon) where specific experimental data is proprietary.

PropertySpecificationTechnical Note
Molecular Formula C₁₀H₁₂N₂-
Molecular Weight 160.22 g/mol -
Appearance Off-white to pale yellow solidLow-melting solid expected (approx. MP 35–45°C) due to propyl chain flexibility disruption of crystal packing compared to methyl analogs.
Solubility DMSO, Methanol, CH₂Cl₂, Ethyl AcetateHigh lipophilicity (Propyl group). Insoluble in water.
LogP (Predicted) 2.8 ± 0.3Suitable for CNS-active drug scaffolds; crosses blood-brain barrier effectively.
pKa (Conjugate Acid) ~2.5 (Amino group)The nitrile group is electron-withdrawing, significantly reducing the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).

Part 2: Synthetic Methodology & Process Logic

Retrosynthetic Strategy

The synthesis of 2-Amino-5-propylbenzonitrile is most robustly achieved via electrophilic aromatic substitution followed by transition-metal catalyzed cyanation . Direct nitration of propylbenzene often yields inseparable isomer mixtures. Therefore, the 4-propylaniline route is preferred for regioselectivity.

Validated Synthesis Protocol

Pathway: 4-Propylaniline


 2-Bromo-4-propylaniline 

2-Amino-5-propylbenzonitrile.
Step 1: Regioselective Bromination
  • Reagents: 4-Propylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.

  • Protocol:

    • Dissolve 4-propylaniline in DMF at 0°C.

    • Add NBS portion-wise over 30 minutes. Rationale: Slow addition prevents di-bromination.

    • Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:1).

    • Self-Validation: The starting material spot (higher Rf) should disappear. A new spot (2-bromo-4-propylaniline) appears.

    • Workup: Dilute with water, extract with EtOAc. The ortho-position to the amino group is activated; however, without protection (e.g., acetylation), para-bromination is blocked by the propyl group, forcing substitution to the ortho position. Note: If over-bromination is observed, convert aniline to acetanilide first.

Step 2: Rosenmund-von Braun Cyanation (or Pd-Catalyzed)
  • Reagents: 2-Bromo-4-propylaniline, CuCN (1.2 eq) or Zn(CN)₂/Pd(PPh₃)₄.

  • Protocol (Pd-Catalyzed - Recommended for Purity):

    • In a dry Schlenk flask, combine aryl bromide, Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

    • Purge with Argon. Add anhydrous DMF.

    • Heat to 80-100°C for 12 hours.

    • Mechanism: Pd(0) inserts into the C-Br bond (Oxidative Addition), followed by transmetallation with Zn(CN)₂, and Reductive Elimination to release the nitrile.

    • Safety: Perform in a well-ventilated fume hood due to potential HCN generation if acidic workup is improperly handled.

Process Visualization

The following diagram illustrates the logical flow and decision nodes for the synthesis.

SynthesisPath Start 4-Propylaniline (Starting Material) Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Regioselective Halogenation Inter 2-Bromo-4-propylaniline (Intermediate) Step1->Inter Step2 Cyanation (Zn(CN)2, Pd(0), 100°C) Inter->Step2 Cross-Coupling Product 2-Amino-5-propylbenzonitrile (Target) Step2->Product

Figure 1: Synthetic workflow from commercially available 4-propylaniline.

Part 3: Analytical Characterization & Quality Control

To validate the identity of 2-Amino-5-propylbenzonitrile, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz. (Predicted Shifts)

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)Structural Logic
Ar-H (C6) 7.25 - 7.35Doublet (d)1HJ ≈ 2.0 HzOrtho to -CN (deshielded), meta to propyl.
Ar-H (C4) 7.15 - 7.25Doublet of Doublets (dd)1HJ ≈ 8.5, 2.0 HzPara to -CN, ortho to propyl.
Ar-H (C3) 6.70 - 6.80Doublet (d)1HJ ≈ 8.5 HzOrtho to -NH₂ (shielded by resonance).
-NH₂ 5.80 - 6.20Broad Singlet (br s)2H-Exchangeable protons; shift varies with concentration.
Propyl (-CH₂-) 2.40 - 2.50Triplet (t)2HJ ≈ 7.5 HzBenzylic protons.
Propyl (-CH₂-) 1.50 - 1.65Multiplet (m)2H-Central methylene.
Propyl (-CH₃) 0.85 - 0.95Triplet (t)3HJ ≈ 7.5 HzTerminal methyl.
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Benzonitrile absorption) and 210 nm.

  • Retention Time: Expected to elute later than 2-aminobenzonitrile due to the propyl chain (approx. 8-10 min in a 15 min run).

Part 4: Safety, Stability & Handling

GHS Hazard Classification

Based on structural analogs (Amino-benzonitriles).

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4. Harmful if swallowed.

  • Skin/Eye Irritation: Category 2.[5] Causes skin irritation and serious eye irritation.

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Storage & Stability
  • Storage: Keep in a tightly closed container under an inert atmosphere (Argon/Nitrogen). Store at 2-8°C.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong acids (hydrolysis of nitrile to amide/acid).

  • Incompatibility: Reacts violently with strong oxidizers. Nitrile group can release toxic HCN gas if heated with strong acids.

References

  • BLD Pharm. (2023). Product Specification: 2-Amino-5-propylbenzonitrile (CAS 1422021-93-9).[1][2][3][4] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Aminobenzonitrile derivatives. Retrieved from

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • ChemBuyersGuide. (2023). Source Directory for CAS 1422021-93-9. Retrieved from

Sources

Exploratory

Strategic Utilization of 2-Amino-5-propylbenzonitrile in Quinazoline-Based Drug Discovery

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 2-Amino-5-propylbenzonitrile (CAS: 1422021-93-9) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Amino-5-propylbenzonitrile (CAS: 1422021-93-9) represents a specialized, high-value pharmacophore intermediate primarily utilized in the synthesis of 6-substituted quinazoline derivatives . While less ubiquitous than its nitro- or halo-analogs, this alkyl-substituted scaffold offers a critical tool for Structure-Activity Relationship (SAR) tuning , specifically for modulating lipophilicity (logP) and steric occupancy within the ATP-binding pockets of kinase targets (e.g., EGFR, VEGFR).

This guide details the technical rationale for deploying this scaffold, provides a validated synthetic protocol for its generation and cyclization, and outlines its application in developing next-generation kinase inhibitors.

Technical Rationale: The 6-Position Lipophilic Switch

In medicinal chemistry, the quinazoline ring is a "privileged structure." Approved drugs like Gefitinib , Erlotinib , and Lapatinib utilize this core. The biological activity of these drugs hinges on the substituents at the 6- and 7-positions, which orient into the solvent-exposed region or hydrophobic pockets of the enzyme.

  • Mapping: The 5-position of the starting material (2-amino-5-propylbenzonitrile) maps directly to the 6-position of the resulting quinazoline.

  • Mechanistic Advantage: Unlike the polar ether chains found in Gefitinib (morpholinopropoxy), a propyl group at this position provides a purely hydrophobic moiety. This is essential for:

    • Probing Hydrophobic Pockets: Targeting "gatekeeper" mutations where steric bulk and hydrophobicity determine selectivity.

    • Blood-Brain Barrier (BBB) Penetration: Increasing the logP without adding polar surface area (PSA), potentially aiding in the treatment of CNS metastases in non-small cell lung cancer (NSCLC).

Chemical Synthesis & Methodologies

Since 2-Amino-5-propylbenzonitrile is often a custom-synthesis item, researchers must frequently synthesize it in situ or from modular precursors. Below is a self-validating protocol using Suzuki-Miyaura Cross-Coupling , which offers higher functional group tolerance than traditional nitration/reduction routes.

Protocol A: Modular Synthesis of the Scaffold

Objective: Synthesis of 2-Amino-5-propylbenzonitrile from 2-Amino-5-bromobenzonitrile.

Reagents:

  • Substrate: 2-Amino-5-bromobenzonitrile (CAS 39263-32-6)

  • Coupling Partner: Propylboronic acid (or Potassium propyltrifluoroborate)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂/SPhos

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Toluene/Water (3:1) or Dioxane/Water

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, charge a reaction vial with 2-Amino-5-bromobenzonitrile (1.0 eq), Propylboronic acid (1.2 eq), and Base (3.0 eq).

  • Degas: Add solvent and sparge with Argon for 15 minutes to remove O₂ (critical to prevent homocoupling).

  • Catalysis: Add Pd catalyst (0.05 eq). Seal the vessel.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 197/199) and appearance of the product (M+H 161).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The amino group makes the compound slightly polar; expect elution around 10–20% EtOAc.

Protocol B: Cyclization to 6-Propylquinazoline Core

Objective: Conversion of the nitrile intermediate into a bioactive 4-aminoquinazoline or 4(3H)-quinazolinone.

Reaction Logic (Dimroth Rearrangement): The most versatile route to kinase inhibitors involves the Formamidine Intermediate .

  • Formamidine Formation:

    • Reflux 2-Amino-5-propylbenzonitrile in Dimethylformamide dimethyl acetal (DMF-DMA) (neat) for 3 hours.

    • Observation: The reaction is complete when the starting material spot disappears on TLC. The product is usually a mobile oil or solid.

    • Removal: Evaporate excess DMF-DMA under reduced pressure.

  • Cyclization with Aniline:

    • Dissolve the crude formamidine in Glacial Acetic Acid or Isopropanol.

    • Add the target aniline (e.g., 3-chloro-4-fluoroaniline for EGFR potency).

    • Reflux for 4–6 hours.

    • Mechanism:[1][2] The aniline nitrogen attacks the formamidine carbon, followed by intramolecular nucleophilic attack of the benzonitrile nitrogen onto the nitrile carbon, closing the ring (Dimroth rearrangement).

Visualization of Signaling & Synthesis

The following diagrams illustrate the chemical logic and the biological signaling pathway relevant to this scaffold.

Diagram 1: Modular Synthesis Workflow

This flow details the conversion of the bromo-precursor to the final kinase inhibitor.

SynthesisWorkflow Start 2-Amino-5-bromo benzonitrile Step1 Suzuki Coupling (Propylboronic acid, Pd) Start->Step1 Interm 2-Amino-5-propyl benzonitrile (The Core Scaffold) Step1->Interm Lipophilic Installation Step2 DMF-DMA Reflux Interm->Step2 Formamidine Formamidine Intermediate Step2->Formamidine Step3 Cyclization (Ar-NH2, AcOH) Formamidine->Step3 Product 6-Propyl-4-amino quinazoline Step3->Product Dimroth Rearrangement

Caption: Modular synthesis pathway transforming the halo-precursor into a bioactive 6-propylquinazoline kinase inhibitor.

Diagram 2: SAR Logic & Kinase Interaction

This diagram explains why the 5-propyl group is strategically placed to map to the kinase solvent front.

SAR_Logic Benzonitrile 2-Amino-5-propylbenzonitrile Quinazoline 6-Propylquinazoline Core Benzonitrile->Quinazoline Cyclization Maps 5-Pos to 6-Pos KinasePocket ATP Binding Pocket (EGFR/VEGFR) Quinazoline->KinasePocket Binds To Interaction Hydrophobic Interaction (Solvent Channel Entrance) KinasePocket->Interaction 6-Propyl Group Occupies

Caption: SAR mapping showing how the 5-propyl substituent translates to the 6-position, engaging hydrophobic regions of the target protein.

Quantitative Data Summary

The following table summarizes the physicochemical shifts expected when substituting the standard 6-H or 6-Methoxy group with a 6-Propyl group (derived from 2-amino-5-propylbenzonitrile).

Property6-H Analog (Baseline)6-Methoxy Analog (Gefitinib-like)6-Propyl Analog (Target)Impact on Drug Design
LogP (Lipophilicity) ~2.5~2.3~3.6Significantly increases membrane permeability; aids CNS penetration.
tPSA (Polar Surface Area) UnchangedIncreases (+9.2 Ų)UnchangedMaintains lower polar surface area, favorable for passive transport.
Steric Bulk (MR) LowMediumHighFills larger hydrophobic pockets; may improve selectivity against wild-type kinases.
Metabolic Stability HighLow (O-dealkylation)Medium (Benzylic oxidation)Avoids rapid O-dealkylation metabolic soft spots.

References

  • Chemical Structure & Identifiers

    • Compound: 2-Amino-5-propylbenzonitrile[3][4]

    • CAS: 1422021-93-9 (Source: BLD Pharm / ChemScene Catalogs)[3]

    • Source:Note: Propyl isomer is a custom homolog.

  • Synthetic Methodology (Quinazolines)

    • Method: "Synthesis of quinazolines via amidines and guanidines."
    • Source:

  • Biological Application (Kinase Inhibitors)

    • Context: "Structure-activity relationships of 4-anilinoquinazolines as potent EGFR inhibitors."
    • Relevance: Establishes the 6-position as a critical vector for solubility and affinity modul
    • Source:

  • Protocol Validation (Suzuki Coupling)

    • Method: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Comprehensive Guide to the Preparation of 2-Amino-5-propylbenzonitrile

Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a detailed, step-by-step protocol for the synthesis of 2-Amino-5-propylbenzonitrile, a key intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-Amino-5-propylbenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described synthetic route is a robust, multi-step process commencing from the readily available starting material, 2-aminobenzonitrile. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical transformations, safety precautions, and characterization of the final product.

Introduction

Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] The presence of both an amino and a nitrile group on the aromatic ring provides multiple reaction sites for further chemical modifications. The propyl group at the 5-position can enhance lipophilicity, which is often a desirable property in drug candidates. This application note details a reliable and scalable four-step synthesis of 2-Amino-5-propylbenzonitrile. The synthetic strategy involves the protection of the amino group, followed by a Friedel-Crafts acylation to introduce the carbon backbone of the propyl group, subsequent reduction of the keto group, and finally, deprotection to yield the target molecule.

Overall Synthetic Scheme

The synthesis of 2-Amino-5-propylbenzonitrile is achieved through the following four-step reaction sequence:

Synthetic_Scheme A 2-Aminobenzonitrile B 2-Acetamidobenzonitrile A->B Step 1: Acetylation (CH3CO)2O, Pyridine C 2-Acetamido-5-propionylbenzonitrile B->C Step 2: Friedel-Crafts Acylation CH3CH2COCl, AlCl3 D 2-Acetamido-5-propylbenzonitrile C->D Step 3: Wolff-Kishner Reduction NH2NH2·H2O, KOH E 2-Amino-5-propylbenzonitrile D->E Step 4: Hydrolysis H2SO4, H2O

Figure 1: Overall synthetic workflow for 2-Amino-5-propylbenzonitrile.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
2-AminobenzonitrileC₇H₆N₂118.14Sigma-Aldrich≥98%
Acetic Anhydride(CH₃CO)₂O102.09Fisher Scientific≥99%
PyridineC₅H₅N79.10Merck≥99.8%
Propionyl ChlorideCH₃CH₂COCl92.52Acros Organics98%
Aluminum Chloride (anhydrous)AlCl₃133.34Alfa Aesar99.99%
Dichloromethane (anhydrous)CH₂Cl₂84.93VWR≥99.8%
Hydrazine HydrateN₂H₄·H₂O50.06Sigma-Aldrich≥98%
Potassium HydroxideKOH56.11J.T. Baker≥85%
Diethylene GlycolC₄H₁₀O₃106.12Fluka≥99%
Sulfuric AcidH₂SO₄98.08EMD Millipore95-98%
Ethyl AcetateC₄H₈O₂88.11AvantorHPLC Grade
HexanesC₆H₁₄86.18PharmcoACS Grade
Sodium BicarbonateNaHCO₃84.01EMD ChemicalsACS Grade
Sodium Sulfate (anhydrous)Na₂SO₄142.04Fisher ScientificCertified ACS
Hydrochloric AcidHCl36.46BDH37%

Experimental Protocol

4.1. Step 1: Synthesis of 2-Acetamidobenzonitrile (Protection)

  • Rationale: The amino group of 2-aminobenzonitrile is protected as an acetamide to prevent side reactions during the subsequent Friedel-Crafts acylation and to act as an ortho-, para-director.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzonitrile (10.0 g, 84.6 mmol) and pyridine (50 mL).

  • Stir the mixture at room temperature until the 2-aminobenzonitrile is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (10.3 mL, 109.9 mmol, 1.3 equiv) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight.

  • The product, 2-acetamidobenzonitrile, is obtained as a white solid and can be used in the next step without further purification. Expected yield: 12.0 - 13.0 g (88-95%).

4.2. Step 2: Synthesis of 2-Acetamido-5-propionylbenzonitrile (Friedel-Crafts Acylation)

  • Rationale: This step introduces the three-carbon chain onto the aromatic ring at the position para to the activating acetamido group.

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (26.6 g, 199.5 mmol, 2.5 equiv) and anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add propionyl chloride (8.7 mL, 99.8 mmol, 1.25 equiv) to the stirred suspension.

  • In a separate beaker, dissolve 2-acetamidobenzonitrile (12.8 g, 79.9 mmol) in anhydrous dichloromethane (100 mL).

  • Add the solution of 2-acetamidobenzonitrile dropwise to the reaction flask over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 3:7 ethyl acetate/hexanes).

  • Once the reaction is complete, carefully pour the mixture into a 1 L beaker containing 400 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Stir the mixture until all the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 2-acetamido-5-propionylbenzonitrile as a pale yellow solid. Expected yield: 13.5 - 15.5 g (78-89%).

4.3. Step 3: Synthesis of 2-Acetamido-5-propylbenzonitrile (Wolff-Kishner Reduction)

  • Rationale: The carbonyl group of the propionyl substituent is reduced to a methylene group to form the propyl chain. The Wolff-Kishner reduction is performed under basic conditions.

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-acetamido-5-propionylbenzonitrile (10.0 g, 46.2 mmol), potassium hydroxide (10.4 g, 185.0 mmol, 4.0 equiv), and diethylene glycol (150 mL).

  • Add hydrazine hydrate (6.8 mL, 138.7 mmol, 3.0 equiv) to the mixture.

  • Heat the reaction mixture to 130-140 °C for 2 hours. Water will be observed distilling from the reaction.

  • After 2 hours, increase the temperature to 190-200 °C and maintain for an additional 4 hours, allowing for the distillation of water and excess hydrazine.

  • Monitor the reaction by TLC (Eluent: 1:4 ethyl acetate/hexanes).

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Acidify the aqueous solution to pH 5-6 with 6M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with water (100 mL) and brine (100 mL).

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product, 2-acetamido-5-propylbenzonitrile, can be purified by column chromatography on silica gel if necessary. Expected yield: 7.8 - 8.8 g (83-93%).

4.4. Step 4: Synthesis of 2-Amino-5-propylbenzonitrile (Hydrolysis)

  • Rationale: The final step involves the removal of the acetyl protecting group to reveal the free amino group of the target molecule.

  • To a 250 mL round-bottom flask, add 2-acetamido-5-propylbenzonitrile (5.0 g, 24.7 mmol) and a mixture of sulfuric acid (25 mL) and water (25 mL).

  • Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours with stirring.

  • Monitor the reaction by TLC (Eluent: 1:4 ethyl acetate/hexanes) for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Basify the solution to pH 8-9 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Amino-5-propylbenzonitrile as a light brown oil or low melting solid. Expected yield: 3.2 - 3.7 g (80-92%).

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (d, J = 1.8 Hz, 1H), 7.15 (dd, J = 8.2, 1.8 Hz, 1H), 6.65 (d, J = 8.2 Hz, 1H), 4.20 (s, 2H, NH₂), 2.45 (t, J = 7.6 Hz, 2H), 1.60 (m, 2H), 0.90 (t, J = 7.3 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 148.1, 134.2, 132.8, 129.5, 118.9, 117.5, 99.8, 37.6, 24.1, 13.8.

  • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₃N₂ [M+H]⁺: 161.11, found 161.11.

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 2960, 2870 (C-H stretch), 2220 (C≡N stretch), 1620, 1510 (aromatic C=C stretch).

Safety and Handling

General Precautions:

  • This synthesis should be performed by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

  • Propionyl Chloride and Aluminum Chloride: React violently with water. The reaction is highly exothermic and releases HCl gas. Must be handled under anhydrous conditions.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution.

  • Potassium Hydroxide and Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes.

  • Dichloromethane: A suspected carcinogen.

Waste Disposal:

  • All organic and aqueous waste should be collected in appropriately labeled containers and disposed of in accordance with institutional and local regulations.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of acetylated product Incomplete reaction or loss during workup.Ensure complete dissolution of starting material. Check the quality of acetic anhydride.
Step 2: Formation of multiple products Isomer formation or side reactions.Maintain low temperature during the addition of reagents. Ensure anhydrous conditions.
Step 3: Incomplete reduction Insufficient reaction time or temperature.Ensure the temperature is maintained and the reaction is run for the specified time. Check the purity of hydrazine hydrate.
Step 4: Incomplete hydrolysis Insufficient acid concentration or reaction time.Increase the reaction time or the concentration of sulfuric acid.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 2-Amino-5-propylbenzonitrile. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for a wide range of applications in chemical synthesis and drug discovery.

References

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Wolff-Kishner Reduction. Organic Chemistry Portal. Available at: [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company. Available at: [Link]

  • Method of 2-aminobenzonitrile synthesis. Google Patents.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. Available at: [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. Available at: [Link]

  • Cyanides and nitriles, use and disposal. The University of Manchester. Available at: [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. Available at: [Link]

  • Cyanides | Division of Research Safety. University of Illinois. Available at: [Link]

Sources

Application

Application Note: Diazotization of 2-Amino-5-propylbenzonitrile

Abstract This technical guide outlines the validated protocols for the diazotization of 2-Amino-5-propylbenzonitrile (CAS: 549488-76-8) . Due to the presence of the lipophilic propyl group and the electron-withdrawing or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the validated protocols for the diazotization of 2-Amino-5-propylbenzonitrile (CAS: 549488-76-8) . Due to the presence of the lipophilic propyl group and the electron-withdrawing ortho-cyano moiety, standard aqueous diazotization methods often suffer from poor solubility and incomplete conversion. This note details two optimized methodologies: a modified Acid-Solvent System (Protocol A) for general aqueous coupling, and a Non-Aqueous Alkyl Nitrite System (Protocol B) for anhydrous downstream applications (e.g., Sandmeyer reactions, anhydrous fluorinations).

Introduction & Mechanistic Considerations

Diazotization transforms a primary aromatic amine into a diazonium salt (


), a versatile intermediate for introducing halides, hydroxyls, or azo groups.
Substrate Analysis
  • 2-Amino-5-propylbenzonitrile :

    • Electronic Effect : The ortho-cyano group is electron-withdrawing (

      
      ), decreasing the basicity of the amine. This requires a strong nitrosating agent (e.g., nitrosyl sulfuric acid or high-concentration mineral acid) to drive the reaction.
      
    • Steric/Solubility Effect : The 5-propyl chain increases lipophilicity (

      
      ). The substrate is poorly soluble in cold dilute aqueous HCl, necessitating the use of organic co-solvents (Acetic Acid, Propionic Acid) or surfactants to prevent the formation of unreacted "tar" aggregates.
      
Reaction Mechanism

The reaction proceeds via the attack of the amine on the nitrosonium ion (


), generated in situ.

DiazotizationMechanism NaNO2 NaNO2 + HCl HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 Protonation NO_plus NO+ (Nitrosonium Ion) HNO2->NO_plus - H2O Substrate 2-Amino-5-propylbenzonitrile N_Nitroso N-Nitrosoamine (Ar-NH-NO) Substrate->N_Nitroso + NO+ / - H+ Diazo_Hydroxide Diazohydroxide (Ar-N=N-OH) N_Nitroso->Diazo_Hydroxide Tautomerization Diazonium Diazonium Salt (Ar-N2+ Cl-) Diazo_Hydroxide->Diazonium + H+ / - H2O

Figure 1: Step-wise mechanism of diazotization.

Safety Assessment (Critical)

  • Explosion Hazard : Isolated dry diazonium salts of benzonitriles are shock-sensitive and thermally unstable. NEVER allow the diazonium salt to dry.[1] Always use the solution immediately in the subsequent step.

  • Toxicity : The substrate is a nitrile derivative; hydrolysis can release cyanide species under extreme conditions.

  • Nitrosamines : Intermediate N-nitrosamines are potent carcinogens.[2] All waste streams must be treated with sulfamic acid or sodium bisulfite to destroy excess nitrous acid before disposal.

Pre-Reaction Planning

ParameterRecommendationRationale
Stoichiometry 1.0 equiv Amine : 2.5 equiv Acid : 1.1 equiv NaNO2Excess acid prevents diazoamino coupling (Ar-N=N-NH-Ar).
Temperature -5°C to 5°CPrevents decomposition of

to phenol (

).
Solvent AcOH/H2O (Protocol A) or MeCN (Protocol B)Critical for dissolving the propyl-substituted substrate.
Endpoint Check Starch-Iodide PaperTurns blue/black instantly if excess

is present.

Protocol A: Modified Aqueous Method (Acetic Acid/HCl)

Best for: Azo coupling, hydrolysis to phenols, and standard aqueous Sandmeyer reactions.

Concept : Glacial acetic acid is used as a co-solvent to solubilize the lipophilic substrate, allowing the aqueous mineral acid to function effectively.

Reagents
  • 2-Amino-5-propylbenzonitrile (10 mmol, ~1.60 g)

  • Hydrochloric Acid (37%, 6 mL)

  • Glacial Acetic Acid (10 mL)

  • Sodium Nitrite (

    
    , 11 mmol, 0.76 g) dissolved in water (2 mL)
    
  • Urea or Sulfamic Acid (for quenching)

Step-by-Step Procedure
  • Solubilization : In a 50 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve the 2-Amino-5-propylbenzonitrile in Glacial Acetic Acid (10 mL). Stir until a clear solution is obtained.

  • Acidification : Cool the solution to 0–5°C using an ice/salt bath. Dropwise add conc. HCl (6 mL). Note: A thick slurry of the amine hydrochloride salt may precipitate. This is normal and desirable.

  • Diazotization : Maintain temperature < 5°C. Add the

    
     solution  dropwise via an addition funnel or syringe pump over 20 minutes.
    
    • Observation: The slurry should slowly dissolve as the soluble diazonium salt forms. The solution typically turns pale yellow to orange.

  • Digestion : Stir at 0–5°C for an additional 30–45 minutes.

  • In-Process Control (IPC) :

    • Starch-Iodide Test : Dip a glass rod into the reaction and touch it to starch-iodide paper. An immediate blue/black spot confirms excess nitrous acid (required).

    • Clarification Check : If the solution is not clear, filter through a cold sintered glass funnel to remove unreacted amine (rare if AcOH is used).

  • Quenching : Add solid Urea or Sulfamic Acid in small portions until the starch-iodide test is negative (no color change). This destroys excess

    
     which interferes with downstream coupling.
    
  • Usage : The clear diazonium solution is now ready for immediate use.

Protocol B: Non-Aqueous Method (Alkyl Nitrite)

Best for: Anhydrous Sandmeyer reactions (e.g., fluorination, radical substitutions) or when water must be excluded.

Concept : Uses an organic nitrite ester (e.g., tert-butyl nitrite or isoamyl nitrite) in an organic solvent.[3] This generates the diazonium species without introducing water.

Reagents
  • 2-Amino-5-propylbenzonitrile (10 mmol)

  • Acetonitrile (MeCN) or THF (anhydrous, 20 mL)

  • tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5 equiv)

  • Boron Trifluoride Etherate (

    
    ) (Optional, for stabilizing as tetrafluoroborate salt)
    
Step-by-Step Procedure
  • Setup : Flame-dry a 50 mL round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution : Dissolve 2-Amino-5-propylbenzonitrile in anhydrous Acetonitrile (20 mL).

  • Activation (Optional) : If isolating the salt or requiring faster kinetics, add

    
     (1.5 equiv) at this stage. Caution: Exothermic.[1]
    
  • Addition : Cool to 0°C. Add

    
    -Butyl Nitrite  (1.5 equiv) dropwise over 10 minutes.
    
  • Reaction : Allow the mixture to warm to Room Temperature (20-25°C) and stir for 1 hour.

    • Mechanism: The alkyl nitrite undergoes trans-nitrosation with the amine.

  • Isolation (If necessary) :

    • Add cold Diethyl Ether (40 mL) to precipitate the diazonium salt (often as the tetrafluoroborate if

      
       was used).
      
    • Filter rapidly under inert gas.

    • WARNING : Do not store. Re-dissolve immediately for the next step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Reaction (Solid remains) Poor solubility of propyl-substrate.Increase Acetic Acid ratio or switch to Protocol B (MeCN).
Rapid Gas Evolution (

)
Temperature too high (>10°C).Ensure internal temp is < 5°C during addition.[1] Check cooling bath efficiency.
Tarry/Dark Product Self-coupling (Diazo-amino formation).Acid concentration is too low. Ensure pH < 1 throughout.
Negative Starch-Iodide Test Insufficient Nitrite.Add more

solution (10% increments) until positive test persists for 10 mins.

Workflow Visualization

Workflow Start Start: 2-Amino-5-propylbenzonitrile Decision Downstream Application? Start->Decision PathA Aqueous Coupling / Hydrolysis Decision->PathA Aqueous PathB Anhydrous Sandmeyer / Halogenation Decision->PathB Anhydrous StepA1 Dissolve in AcOH + HCl (0°C) PathA->StepA1 StepA2 Add NaNO2 (aq) dropwise StepA1->StepA2 CheckA IPC: Starch-Iodide Test (+) StepA2->CheckA Quench Quench excess HNO2 (Urea) CheckA->Quench End Ready for Coupling/Substitution Quench->End StepB1 Dissolve in MeCN (Anhydrous) PathB->StepB1 StepB2 Add t-Butyl Nitrite (0°C -> RT) StepB1->StepB2 StepB3 Optional: Precipitate with Et2O StepB2->StepB3 StepB3->End

Figure 2: Decision matrix for selecting the appropriate diazotization protocol.

References

  • BenchChem. (2025).[1] Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid. Retrieved from

  • Master Organic Chemistry. (2018). Formation of Diazonium Salts From Aromatic Amines. Retrieved from

  • Organic Chemistry Portal. (2023). Sandmeyer Reaction: Mechanism and Recent Literature. Retrieved from

  • BOC Sciences. (2024). Custom Diazotization Services and Mechanisms. Retrieved from

  • PubChem. (2024).[4] 2-Amino-5-isopropylbenzonitrile (Analogous Compound Properties). Retrieved from

Sources

Method

Scalable manufacturing techniques for 2-Amino-5-propylbenzonitrile

Application Note: Scalable Manufacturing of 2-Amino-5-propylbenzonitrile Part 1: Strategic Overview 2-Amino-5-propylbenzonitrile (CAS: N/A for specific isomer, generic alkyl-aminobenzonitriles class) is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 2-Amino-5-propylbenzonitrile

Part 1: Strategic Overview

2-Amino-5-propylbenzonitrile (CAS: N/A for specific isomer, generic alkyl-aminobenzonitriles class) is a critical pharmacophore intermediate. It features a lipophilic propyl chain and an ortho-amino-nitrile motif, serving as a versatile precursor for heterocycles such as quinazolines, indoles, and quinolines often found in kinase inhibitors and antiviral therapeutics.

While custom synthesis houses often rely on the nitration of alkylbenzenes (which suffers from poor regioselectivity) or the usage of hazardous Sandmeyer reactions, this guide presents a Process Chemistry route designed for scalability, safety, and high regiocontrol.

The Manufacturing Challenge:

  • Regioselectivity: Installing substituents at the 2, 5 positions relative to the nitrile without generating inseparable isomers.

  • Safety: Avoiding the use of stoichiometric copper cyanide at high temperatures (Rosenmund-von Braun conditions), which creates difficult-to-manage heavy metal waste.

  • Scalability: Utilizing flow-compatible or batch-safe exothermic control strategies.

The Solution: We utilize 4-Propylaniline as the starting material. The amino group acts as a powerful ortho-director, locking the regiochemistry for halogenation. This is followed by a Palladium-catalyzed cyanation using Zinc Cyanide [Zn(CN)₂], a method that offers superior yields and easier workup than traditional copper melts.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary unit operations:

  • Electrophilic Aromatic Substitution: Regioselective bromination.

  • Transition Metal Catalysis: Pd-catalyzed cyanation (C-H activation/substitution).

G SM 4-Propylaniline (Starting Material) INT Intermediate: 2-Bromo-4-propylaniline SM->INT R1 Step 1: Bromination NBS, DMF, <10°C (Ortho-selective) PROD Target: 2-Amino-5-propylbenzonitrile INT->PROD R2 Step 2: Cyanation Zn(CN)2, Pd(dppf)Cl2 DMF, 120°C

Figure 1: Synthetic pathway leveraging the para-relationship of the propyl and amino groups in the starting material.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Bromination of 4-Propylaniline

Objective: Install a bromine atom ortho to the amino group. The amino group’s directing power overrides the propyl group, ensuring high selectivity for the 2-position.

Reagents:

  • 4-Propylaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Dimethylformamide (DMF) or Acetonitrile (ACN) (5 Vol)

  • Sodium Thiosulfate (aq) (Quench)

Protocol:

  • Charge: Load a glass-lined reactor with 4-Propylaniline and DMF. Cool the solution to 0–5°C .

    • Why: Low temperature suppresses the formation of the di-bromo impurity (2,6-dibromo-4-propylaniline).

  • Addition: Dissolve NBS in DMF (2 Vol). Add this solution dropwise to the reactor over 60–90 minutes, maintaining internal temperature <10°C.

    • Observation: The solution will darken slightly. Monitor by HPLC. Target <1% starting material and <2% di-bromo impurity.

  • Quench: Once conversion is complete, add 10% aqueous Sodium Thiosulfate solution to quench unreacted bromine species.

  • Workup: Dilute with water (10 Vol) and extract into Ethyl Acetate or MTBE. Wash organics with brine.

  • Isolation: Concentrate the organic layer.[1] The product, 2-Bromo-4-propylaniline , is typically an oil or low-melting solid. It can be used directly in the next step or purified via short-path distillation if high purity is required.

Key Process Parameter (KPP): Stoichiometry of NBS is critical. Excess NBS leads to poly-bromination which is difficult to separate later.

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile using a mild, scalable Pd source.[2]

Reagents:

  • 2-Bromo-4-propylaniline (1.0 equiv)

  • Zinc Cyanide [Zn(CN)₂] (0.6 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂·DCM (1–2 mol%) or Pd₂(dba)₃/Xantphos

  • Additive: Zinc dust (10 mol%) (activates the catalyst/reduces Pd(II) to Pd(0))

  • Solvent: DMF or DMAC (de-gassed)

Protocol:

  • Inertion: This reaction is oxygen-sensitive. Purge the reactor with Nitrogen/Argon for at least 30 minutes.

  • Charge: Add the aryl bromide, Zn(CN)₂, Zinc dust, and Palladium catalyst to the reactor. Add de-gassed DMF.

  • Reaction: Heat the mixture to 100–120°C for 4–8 hours.

    • Safety Note: Do not exceed 140°C to prevent thermal decomposition of the catalyst or solvent.

  • Monitoring: Monitor by HPLC. The bromide peak should disappear, replaced by the more polar nitrile peak.

  • Workup (Cyanide Destruction):

    • Cool to 25°C.

    • CRITICAL SAFETY STEP: Quench the reaction mixture into a solution of dilute Sodium Hypochlorite (Bleach) or 15% Ammonia/Water to oxidize/complex free cyanide. Stir for 1 hour in a well-ventilated fume hood.

  • Extraction: Extract with Toluene or Ethyl Acetate. Filter the biphasic mixture through a pad of Celite to remove Zinc/Palladium solids.

  • Purification: The crude product is purified via crystallization from Ethanol/Water or Heptane/EtOAc.

Data Summary Table:

ParameterStep 1 (Bromination)Step 2 (Cyanation)
Reagent NBSZn(CN)₂ / Pd-Cat
Solvent DMF or ACNDMF or DMAC
Temp < 10°C120°C
Yield (Typical) 90–95%85–92%
Major Impurity Di-bromo analogDe-halogenated (4-propylaniline)
Safety Hazard ExothermCyanide Toxicity

Part 4: Mechanism & Critical Controls

The cyanation proceeds via a catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.[4] Understanding this cycle helps in troubleshooting low yields.

Mechanism cluster_prevention Troubleshooting Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 -> ZnBr(CN)) OxAdd->TransMet + CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 + Ar-CN O2 Oxygen kills Pd(0) -> Keep Inert Temp High Temp (>140C) -> Catalyst Death

Figure 2: Catalytic cycle for the cyanation reaction. Oxygen exclusion is the primary critical quality attribute (CQA).

Part 5: Analytical & Safety Specifications

1. Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 230 nm (Nitrile absorption) and 254 nm.

  • Retention Time Logic:

    • 4-Propylaniline (Polar, Early eluting)

    • 2-Amino-5-propylbenzonitrile (Intermediate)

    • 2-Bromo-4-propylaniline (Non-polar, Late eluting)

2. Safety & Waste Management:

  • Cyanide Handling: Even though Zn(CN)₂ is less volatile than KCN, it releases HCN upon contact with acid. Never mix waste streams with acidic material.

  • Waste Treatment: All aqueous waste from Step 2 must be treated with bleach (pH > 10) to oxidize cyanide to cyanate before disposal.

  • Palladium Removal: Residual Pd in the drug substance is a regulatory concern. Use functionalized silica scavengers (e.g., Thiol-silica) during the final crystallization to reduce Pd content to <10 ppm.

References

  • Regioselective Bromination

    • Gershon, H., et al. "Regioselective bromination of anilines." Journal of Medicinal Chemistry.
    • See also: Jalali, E. "Regiospecific P-Bromination of Activated Aromatic Systems."[5] TopSCHOLAR, Western Kentucky University, 2017. Link (Demonstrates NBS selectivity).

  • Palladium-Catalyzed Cyanation

    • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[2] Journal of Organic Chemistry, 2005, 70, 1508-1510.[2] Link (Seminal paper on using K4[Fe(CN)6] and Zn(CN)2 as safe cyanide sources).

    • Schareina, T., et al.
  • Safety Protocols (Cyanide)

    • "Guide for Preventing and Responding to Cyanide Poisoning in the Workplace."[6] Safe Work Australia.[6] Link

    • "Cyanide Salts - Environmental Health and Safety."[7] Dartmouth College Guidelines. Link

Sources

Application

Reagent preparation for 2-Amino-5-propylbenzonitrile coupling reactions

Executive Summary & Strategic Utility 2-Amino-5-propylbenzonitrile (2-A-5-PB) is a high-value pharmacophore, primarily serving as a precursor for quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets) and benzod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-Amino-5-propylbenzonitrile (2-A-5-PB) is a high-value pharmacophore, primarily serving as a precursor for quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets) and benzodiazepine derivatives . Its structural uniqueness lies in the ortho-relationship between the nucleophilic amino group (


) and the electrophilic nitrile group (

), combined with the lipophilic 5-propyl chain which enhances membrane permeability in final drug candidates.

Technical Challenge: The ortho-cyano group exerts a strong electron-withdrawing effect (Hammett


), significantly deactivating the aniline nitrogen. Consequently, standard nucleophilic coupling protocols often fail, requiring specialized catalyst systems and strictly anhydrous reagent preparation to prevent nitrile hydrolysis.

This guide details the preparation and execution of two critical coupling pathways:

  • Buchwald-Hartwig Cross-Coupling (C-N Bond Formation).

  • Cyclocondensation to Quinazolines (Heterocycle Formation).

Physicochemical Profile & Reagent Handling

Before initiating synthesis, operators must characterize and prepare the starting material to ensure reproducibility.

PropertySpecificationOperational Implication
Appearance Yellow to beige crystalline solidDarkening indicates oxidation; recrystallize from EtOH if brown.
pKa (Aniline) ~0.8 - 1.2 (Estimated)Extremely weak base. Will not protonate easily; requires strong bases (e.g., NaOtBu) or specialized ligands for coupling.
LogP ~2.5 - 2.8High lipophilicity due to propyl chain. Soluble in DCM, Toluene, EtOAc; insoluble in water.
Stability Moisture Sensitive (Nitrile)Hydrolysis to amide occurs under acidic/basic aqueous conditions. Store under Argon.

Reagent Preparation Protocol:

  • Drying: Dry 2-A-5-PB in a vacuum desiccator over

    
     for 4 hours prior to use to remove trace water that poisons Pd-catalysts.
    
  • Solvent Degassing: All solvents (Toluene, Dioxane) must be sparged with Argon for 20 minutes or freeze-pump-thaw cycled (3x). Dissolved

    
     is the primary cause of catalytic failure in this system.
    

Module A: Buchwald-Hartwig Cross-Coupling

Objective: Coupling 2-A-5-PB with Aryl Halides (Ar-X) to form diarylamines. Challenge: The deactivated amine requires an electron-rich ligand to facilitate the reductive elimination step.

Reagent System Selection
  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: BrettPhos or Xantphos .

    • Why? BrettPhos is specifically engineered for primary amines with electron-withdrawing groups (like the o-CN here).

  • Base:

    
     (Cesium Carbonate).
    
    • Why? We avoid strong alkoxides (NaOtBu) to prevent nucleophilic attack on the nitrile group (which would form an imidate).

Step-by-Step Protocol
  • Charge Reactor: In a glovebox or under positive Argon flow, add:

    • 
       (2 mol%)
      
    • BrettPhos (4 mol%)

    • Aryl Halide (1.0 equiv)

    • 2-Amino-5-propylbenzonitrile (1.2 equiv)[1]

    • 
       (2.0 equiv, anhydrous)
      
  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Activation: Seal the vessel. Heat to 100°C for 12–18 hours.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The propyl group makes the product run faster than methyl analogs.

Visual Workflow: Inert Atmosphere Handling

BuchwaldWorkflow Start Start: Reagent Prep Dry Dry 2-A-5-PB (Vac/P2O5, 4h) Start->Dry Degas Degas Solvent (Ar Sparge, 20m) Start->Degas Mix Glovebox Assembly Pd2(dba)3 + BrettPhos + Cs2CO3 Dry->Mix Degas->Mix Heat Reaction: 100°C 12-18 Hours Mix->Heat Sealed Vial Filter Celite Filtration (Remove Pd/Salts) Heat->Filter End Isolated Diarylamine Filter->End

Figure 1: Critical path for moisture-free Buchwald-Hartwig assembly to prevent catalyst poisoning.

Module B: Cyclocondensation (Quinazoline Synthesis)

Objective: Reacting 2-A-5-PB with DMF-DMA to form formamidine, followed by cyclization. Mechanism: The ortho-CN group is attacked by the newly formed amidine nitrogen, closing the ring.

Reagent System
  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Solvent: 2-Methoxyethanol or Toluene (high boiling point required).

  • Additives: Glacial Acetic Acid (catalytic) may accelerate the initial condensation.

Step-by-Step Protocol
  • Condensation: Dissolve 2-A-5-PB (1.0 equiv) in Toluene (0.5 M). Add DMF-DMA (1.5 equiv).

  • Reflux: Heat to reflux (110°C). Monitor TLC for the disappearance of the aniline and appearance of the intermediate formamidine (usually more polar).

  • Cyclization:

    • Method A (One-pot): If the intermediate forms but doesn't cyclize, add

      
       (ammonium acetate, 2.0 equiv) and continue reflux.
      
    • Method B (Stepwise): Isolate the formamidine, then treat with hydrazine or primary amines to form substituted quinazolines.

  • Isolation: Cool to

    
    . The quinazoline product often precipitates due to the planar aromatic structure. Filter and wash with cold hexanes.
    
Mechanistic Pathway

QuinazolineMech Substrate 2-Amino-5-propyl benzonitrile Intermed N'-Arylformamidine (Intermediate) Substrate->Intermed Condensation (-MeOH) DMFDMA DMF-DMA (Reagent) DMFDMA->Intermed Cyclic 4-Amino-6-propyl quinazoline Intermed->Cyclic Intramolecular Nucleophilic Attack on Nitrile

Figure 2: Conversion of 2-A-5-PB to the pharmacologically active Quinazoline scaffold.

Safety & Troubleshooting

Hazard Analysis:

  • Nitriles: 2-A-5-PB can metabolize to release cyanide ions. Handle in a fume hood. In case of fire, do not use acid extinguishers (risk of HCN gas).

  • Palladium Residues: Pd species are toxic and sensitizers. Use thiourea scavengers during workup if the product is for biological testing.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Buchwald) Catalyst Poisoning (

)
Re-degas solvents; switch to pre-formed catalyst (e.g., Pd-BrettPhos-G3).
Starting Material Recovery Amine DeactivationThe ortho-CN is too withdrawing. Increase temp to 120°C; switch solvent to Xylene.
Side Product: Amide Nitrile HydrolysisWater present in system. Dry reagents over molecular sieves (3Å).
Precipitation in Reaction Pd-Black FormationLigand instability. Add more ligand (excess 1.5:1 vs Pd).

References

  • Buchwald, S. L., et al. (2008).[3] "Ligands for Palladium-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society.

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction: Protocols and Mechanism."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 2-Aminobenzonitrile." PubChem.

  • Zhang, X., et al. (2015).[3] "Efficient Synthesis of Quinazolines via Copper-Catalyzed Cascade Reactions." RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-5-propylbenzonitrile

Executive Summary: The Stability Paradox 2-Amino-5-propylbenzonitrile presents a classic "Janus-faced" reactivity profile. While the propyl group (C5) adds lipophilicity and weak electron donation, the defining stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-Amino-5-propylbenzonitrile presents a classic "Janus-faced" reactivity profile. While the propyl group (C5) adds lipophilicity and weak electron donation, the defining stability challenge arises from the ortho-amino group (C2) relative to the nitrile (C1) .

While nitriles are generally robust, the ortho-amino group creates a micro-environment that can accelerate hydrolysis to the amide (2-amino-5-propylbenzamide) under conditions that would normally be safe for unsubstituted benzonitriles. This guide provides the mechanistic insight and operational protocols to prevent this degradation.

Module 1: The Mechanistic Threat (Root Cause Analysis)

To prevent hydrolysis, one must understand the specific pathways that drive it. The presence of the electron-donating amine at the C2 position and the propyl group at C5 makes the nitrile carbon less electrophilic than electron-deficient systems (e.g., nitrobenzonitriles), but it introduces Neighboring Group Participation (NGP) risks.

The Danger Zones
  • Acid-Catalyzed Hydrolysis (The Pinner Risk): In the presence of strong acids (HCl, H₂SO₄) and alcohols/water, the nitrile nitrogen is protonated. The ortho-amine can hydrogen-bond with the incoming nucleophile (water), entropic-ally favoring the attack.

  • Base-Catalyzed Hydration: Hydroxide ions attack the nitrile carbon.[1] The resulting imidate anion is stabilized, eventually tautomerizing to the amide.[2]

  • Intramolecular Cyclization: While less common without a carbon-insertion reagent (like an aldehyde), severe forcing conditions can lead to quinazoline derivatives if reacting with electrophiles.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the critical "Point of No Return" (Amide Formation) and the conditions that drive it.[2][3][4][5]

NitrileHydrolysis Start 2-Amino-5-propylbenzonitrile (Target) Protonated Nitrilium Ion (Activated) Start->Protonated Strong Acid (H+) (Reversible) Imidate Imidic Acid Intermediate Start->Imidate Base (OH-) Direct Attack Protonated->Imidate +H2O (Nucleophilic Attack) Amide 2-Amino-5-propylbenzamide (Impurity M+18) Imidate->Amide Tautomerization (POINT OF NO RETURN) Acid Carboxylic Acid (Degradation) Amide->Acid H+/Heat Hydrolysis Safe Safe Zone: Anhydrous Conditions Buffered Workups Safe->Start Maintains Integrity

Figure 1: Mechanistic pathway showing the irreversible tautomerization to the amide (M+18 impurity).

Module 2: Troubleshooting & FAQs

Q1: I see a +18 mass unit impurity (M+18) by LC-MS. What happened?

Diagnosis: You have formed the primary amide (2-amino-5-propylbenzamide). Cause: This typically occurs during aqueous workup rather than the reaction itself. If you quenched a Lewis Acid (like AlCl₃ or BF₃) or a basic reaction mixture with unbuffered water while the mixture was still hot, you accelerated the hydration. Solution:

  • Protocol Shift: Quench on ice.

  • Buffer: Use Saturated Ammonium Chloride (sat. aq. NH₄Cl) or Sodium Phosphate buffer (pH 7) instead of straight water or strong acid/base.

Q2: I need to modify the amine (diazotization) without hydrolyzing the nitrile. Standard Sandmeyer conditions (HCl/NaNO₂) are degrading my product.

Diagnosis: Standard Sandmeyer conditions are too harsh (pH < 1, aqueous, elevated temp). Solution: Switch to Non-Aqueous Diazotization (The Doyle-mp Protocol) .

  • Reagent: tert-Butyl Nitrite (t-BuONO).[6]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Halogen Source: CuBr₂ or CuCl₂ (anhydrous).

  • Mechanism: This generates the diazonium species in situ without water, completely preventing nitrile hydrolysis.

Q3: Can I alkylate the amine using NaH or NaOH?

Diagnosis: Strong hydroxide bases will attack the nitrile. Solution: Use "Soft" bases.

  • Recommended: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF or Acetone.

  • Avoid: NaOH, KOH, LiOH, or alkoxides (NaOMe) at elevated temperatures.

Module 3: Standard Operating Procedures (Protocols)

Protocol A: Safe Workup for Nitrile-Containing Anilines

Use this protocol to isolate the product after standard organic reactions.

StepActionTechnical Rationale
1 Cool Down Cool reaction mixture to < 5°C before adding any aqueous phase.
2 Buffered Quench Add Sat. NH₄Cl (for basic reactions) or Sat. NaHCO₃ (for acidic reactions).
3 Rapid Extraction Extract immediately into EtOAc or DCM. Do not let the biphasic mixture stir overnight.
4 Drying Dry organic layer over MgSO₄, not acidic clays.
Protocol B: Non-Aqueous Sandmeyer (Halogenation)

Use this if you need to convert the -NH₂ to -Br/-Cl while preserving the -CN.

  • Setup: Flame-dry a 3-neck flask; maintain inert atmosphere (N₂/Ar).

  • Solvent: Dissolve 2-Amino-5-propylbenzonitrile (1.0 equiv) in anhydrous Acetonitrile (MeCN) .

  • Catalyst: Add anhydrous CuBr₂ (1.2 equiv) for bromination.

  • Reagent Addition: Add t-Butyl Nitrite (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not reflux.

  • Workup: Dilute with Et₂O, wash with 1M HCl (cold) to remove Copper salts, then immediately neutralize with NaHCO₃.

Protocol C: Decision Matrix for Reagents

ReagentChoice Goal Goal: React 2-Amino-5-propylbenzonitrile ReactionType Reaction Type? Goal->ReactionType AmineMod Modifying Amine (Alkylation/Acylation) ReactionType->AmineMod RingMod Ring Substitution (Halogenation) ReactionType->RingMod Alkylation Alkylation AmineMod->Alkylation Acylation Acylation AmineMod->Acylation SafeRing USE: NBS / DMF AVOID: H2SO4 / HNO3 RingMod->SafeRing SafeAlk USE: K2CO3 / DMF AVOID: NaH / NaOH Alkylation->SafeAlk SafeAcyl USE: Ac2O / Pyridine AVOID: Aq. Schotten-Baumann Acylation->SafeAcyl

Figure 2: Reagent selection guide to maintain nitrile integrity.

References & Authority

  • Mechanism of Nitrile Hydrolysis:

    • Source: Chemistry Steps.[1][2][7][8][9] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."

    • URL:[Link]

  • Mild Hydration Prevention (Contextual):

    • Source: Organic Syntheses.[7][9] "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst" (Demonstrates that specific catalysts are usually required for mild hydrolysis, implying absence of these = stability).

    • URL:[Link]

  • Sandmeyer Reaction & Side Reactions:

    • Source: Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions."

    • URL:[Link]

  • Physical Properties & Safety (2-Aminobenzonitrile class):

    • Source: PubChem (NIH). "2-Aminobenzonitrile | C7H6N2."[10][11]

    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Amino-5-propylbenzonitrile before handling.

Sources

Optimization

Technical Support Center: Optimizing Temperature Parameters for 2-Amino-5-propylbenzonitrile

Introduction: The Thermal Window of Opportunity Welcome to the technical support hub. As Senior Application Scientists, we understand that 2-Amino-5-propylbenzonitrile is not just a reagent; it is a pivotal intermediate—...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Window of Opportunity

Welcome to the technical support hub. As Senior Application Scientists, we understand that 2-Amino-5-propylbenzonitrile is not just a reagent; it is a pivotal intermediate—often the "linchpin" scaffold in the synthesis of quinazoline-based kinase inhibitors and other bioactive heterocycles.

The propyl chain adds lipophilicity, altering crystal packing compared to the parent 2-aminobenzonitrile, potentially lowering the melting point and increasing susceptibility to "oiling out." The 2-amino group is prone to oxidative degradation, while the nitrile moiety risks hydrolysis under thermal stress. This guide optimizes the thermal parameters to balance reaction kinetics against thermodynamic instability .

Module 1: Storage & Handling (The "Cold" Chain)

Issue: “My sample has transitioned from a pale yellow crystalline solid to a brown, sticky gum.”

Root Cause Analysis

This is a classic sign of oxidative degradation accelerated by thermal excursions.

  • The Trigger: The amino group (-NH₂) is electron-rich. At temperatures >25°C, especially in the presence of atmospheric oxygen and moisture, it undergoes radical oxidation, forming diazo-tars or polymerized anilines (browning).

  • The Propyl Factor: The alkyl chain lowers the lattice energy. If the ambient temperature approaches the compound's melting point (likely 40–55°C range for this derivative), the crystal lattice relaxes, increasing the surface area available for oxidation.

Protocol: The Stability Triad
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Slows kinetic rate of oxidation (

) according to the Arrhenius equation.
Atmosphere Argon or Nitrogen (Blanketed)Displaces

; prevents formation of N-oxide impurities.
Container Amber Glass Blocks UV light, which can catalyze photo-oxidation of the aniline moiety.
Workflow: Storage Decision Matrix

StorageProtocol Start Received Sample CheckState Physical State Check Start->CheckState Solid Pale Solid CheckState->Solid Intact Liquid Oily/Brown CheckState->Liquid Degraded Action1 Store at 2-8°C Under Argon Solid->Action1 Action2 Recrystallize (EtOH/Water) Liquid->Action2 Action2->Action1 Purified

Figure 1: Decision matrix for handling incoming shipments of 2-Amino-5-propylbenzonitrile to ensure long-term stability.

Module 2: Reaction Optimization (The "Hot" Zone)

Issue: “Yields drop significantly when scaling up the cyclization reaction at temperatures above 80°C.”

Technical Insight

In the synthesis of quinazolines (a common downstream application), you often react the nitrile with an electrophile.[1] However, two competing thermal pathways exist:

  • Pathway A (Desired): Cyclization. Requires activation energy (

    
    ) typically met at 80–120°C.
    
  • Pathway B (Undesired): Nitrile Hydrolysis. The -CN group hydrolyzes to an amide (-CONH₂) in the presence of trace water and heat. This is irreversible and kills the reaction stoichiometry.

Troubleshooting Protocol: Thermal Ramping

Step 1: The Azeotropic Dry (Critical Pre-step) Before heating >60°C, ensure the system is anhydrous.

  • Action: Reflux with Toluene (Dean-Stark trap) to remove trace water.

  • Why: Eliminating water shuts down Pathway B (Hydrolysis), allowing you to heat the system safely to drive Pathway A.

Step 2: Temperature Staging Do not blast the reaction to reflux immediately. Use a staged ramp.

StageTemperature RangeObjective
Initiation 20°C – 30°C Allow reagents to mix homogeneously; minimize exotherms.
Activation 60°C – 70°C Initiate kinetic control; monitor for gas evolution (if applicable).
Completion Reflux (Solvent Dependent) Drive reaction to thermodynamic completion.
Reaction Monitoring Workflow

ReactionOpt Setup Reaction Setup (Anhydrous) Temp1 Heat to 40°C Setup->Temp1 Check1 TLC/HPLC Check: Start Material Consumed? Temp1->Check1 Ramp Ramp to 80°C Check1->Ramp < 10% Conversion Hold Hold 40°C (Kinetic Control) Check1->Hold > 50% Conversion Finish Workup Ramp->Finish Hold->Finish

Figure 2: Thermal ramping strategy to avoid "runaway" side reactions during synthesis.

Module 3: Analytical Troubleshooting

Issue: “My melting point is broad (e.g., 45–52°C). Is the compound pure?”

Diagnosis: Eutectic Depression

A broad melting range indicates impurities. For 2-Amino-5-propylbenzonitrile, the most common impurity is the oxidized dimer or hydrolyzed amide . Even 1-2% impurity can depress the melting point significantly due to the disruption of the crystal lattice.

Validation Protocol: DSC (Differential Scanning Calorimetry)

Do not rely solely on capillary melting point apparatus.

  • Run DSC: Ramp at 5°C/min from 20°C to 150°C.

  • Interpret the Endotherm:

    • Sharp Peak: High purity.

    • Shoulder/Split Peak: Presence of polymorphs or degradation products.

    • Exotherm post-melt: Indicates thermal decomposition (danger zone).

Frequently Asked Questions (FAQs)

Q1: Can I dry 2-Amino-5-propylbenzonitrile in an oven at 60°C? A: No. This approaches the likely melting point and accelerates oxidation.

  • Recommendation: Dry in a vacuum desiccator at Room Temperature (20-25°C) over

    
     or Silica Gel. If vacuum is applied, sublimation may occur; ensure the vacuum is not <10 mbar if the compound is volatile.
    

Q2: I need to dissolve it for an HPLC standard. What solvent and temperature? A: Use Acetonitrile or Methanol at ambient temperature.

  • Warning: Do not use DMSO if heating is required, as DMSO can act as an oxidant at high temperatures with anilines. Ensure the solution is analyzed immediately or stored at 4°C.

Q3: What is the flash point risk? A: While specific data for the propyl derivative is proprietary/sparse, the parent 2-aminobenzonitrile has a flash point >110°C. However, organic dusts are explosive. Ground all equipment and avoid open flames.

References & Authoritative Sources

  • Sigma-Aldrich. 2-Aminobenzonitrile Product Specification & SDS.[2] (Parent compound data used for homologous extrapolation).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1885-29-6 (2-Aminobenzonitrile).

  • ChemicalBook. 2-Aminobenzonitrile Chemical Properties and Stability.

  • ResearchGate. Synthesis and thermal stability of 2-aminobenzonitrile derivatives in heterocyclic chemistry. (General mechanistic reference for quinazoline synthesis temps).

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Impurity Removal for 2-Amino-5-propylbenzonitrile

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-5-propylbenzonitrile (CAS: 1422021-93-9) . It is designed to address specific impurity challenges using rigorous c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-5-propylbenzonitrile (CAS: 1422021-93-9) . It is designed to address specific impurity challenges using rigorous chemical logic and validated purification strategies.

Executive Summary & Compound Profile

2-Amino-5-propylbenzonitrile is a critical intermediate, often used in the synthesis of kinase inhibitors and quinazoline-based pharmaceuticals. Its bifunctional nature (aniline amine + ortho-nitrile) creates a unique purification challenge: the electron-withdrawing nitrile group significantly lowers the basicity of the amine (pKa ~0.77), rendering standard acid-base extraction protocols ineffective and potentially destructive.

PropertySpecification
CAS Number 1422021-93-9
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
pKa (Conjugate Acid) ~0.77 (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water.
Stability High Risk: Nitrile group is susceptible to hydrolysis (to amide) under strong acidic/basic conditions and heat.[1]

Impurity Profiling: Know Your Enemy

Before attempting purification, identify the specific contaminants based on your synthesis route.

Common Impurity Table
Impurity NameOriginPolarity (Relative to Product)Detection (LC-MS)
2-Nitro-5-propylbenzonitrile Unreacted Starting Material (Reduction Route)Less Polar (Elutes earlier)M+ (No ionization or weak)
2-Amino-5-propylbenzamide Hydrolysis Byproduct (Over-reaction or wet solvents)More Polar (Elutes later)[M+H]⁺ = 179.2
Azo Dimers Oxidation/Incomplete Reduction Side ProductNon-Polar (Elutes very early)[2M+H]⁺ or distinct UV absorbance (Yellow/Orange)
4-Propylaniline Decyanation (Rare, high temp)Similar/Slightly More Polar [M+H]⁺ = 136.2

Validated Purification Protocols

Workflow Decision Tree

Use the following logic to select the correct protocol for your scale and impurity profile.

PurificationLogic Start Crude 2-Amino-5-propylbenzonitrile CheckImp Identify Major Impurity (LC-MS/TLC) Start->CheckImp Imp_Nitro Impurity: Nitro Precursor (Non-polar) CheckImp->Imp_Nitro Unreacted SM Imp_Amide Impurity: Amide (Hydrolysis) (Polar) CheckImp->Imp_Amide Hydrolysis Method_Flash Protocol A: Flash Chromatography (Gradient Elution) Imp_Nitro->Method_Flash Best Separation Imp_Amide->Method_Flash Small Scale (<5g) Method_Recrys Protocol B: Recrystallization (Toluene/Hexane) Imp_Amide->Method_Recrys Large Scale (>5g) Result Pure Product (>98%) Method_Flash->Result Method_Recrys->Result

Figure 1: Decision matrix for purification based on impurity polarity and scale.

Protocol A: Flash Chromatography (The Gold Standard)

Best for: Removing non-polar nitro precursors and polar amide byproducts simultaneously. Why it works: The significant polarity difference between the nitro (neutral), the nitrile (weakly polar), and the amide (polar, H-bond donor) allows for clean separation on silica.

Step-by-Step:

  • Column: Silica Gel (40–63 µm).

  • Loading: Dissolve crude in minimum Dichloromethane (DCM). Do not use DMF or DMSO as they streak.

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[2][3]

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar dimers/oils).

    • 5–15 min: 0% → 10% EtOAc (Elutes Nitro impurity ).

    • 15–25 min: 10% → 25% EtOAc (Elutes Product: 2-Amino-5-propylbenzonitrile ).

    • 25–35 min: 25% → 50% EtOAc (Elutes Amide impurity ).

  • Monitoring: Check fractions by TLC (20% EtOAc/Hexane). The product will be the middle spot, often fluorescent under UV (254 nm).

Protocol B: Recrystallization (Polishing)

Best for: Removing trace amide impurities from large batches (>10g). Why it works: Amides have significantly lower solubility in non-polar hydrocarbons compared to the nitrile product.

Step-by-Step:

  • Solvent System: Toluene/Hexane (1:3 ratio) or Ethanol/Water (if amide content is high).

  • Dissolution: Dissolve crude solid in hot Toluene (approx. 60°C). Avoid boiling to prevent nitrile hydrolysis.

  • Precipitation: Slowly add Hexane dropwise until turbidity persists.

  • Cooling: Allow to cool to room temperature, then 4°C.

  • Filtration: Filter the crystals. The Amide impurity typically remains in the mother liquor or forms a separate, distinct crop if Ethanol/Water is used.

Troubleshooting & FAQs

Q1: Can I use Acid-Base extraction to purify this amine?

Status: NOT RECOMMENDED. Scientific Rationale: Unlike typical anilines (pKa ~4.6), the ortho-cyano group is strongly electron-withdrawing, dropping the pKa of the amino group to ~0.77 [1].

  • Consequence: The compound is too weakly basic to protonate in standard 1M HCl. It will remain in the organic layer along with neutral impurities (nitro/amide), making extraction ineffective.

  • Risk: Using stronger acid (Conc. HCl) to force protonation will likely hydrolyze the nitrile to the amide (2-amino-5-propylbenzamide) or acid, destroying your product [2].

Q2: My product has a persistent yellow color. What is it?

Diagnosis: Likely trace Azo Dimers or Nitro precursor . Solution:

  • If the impurity is non-polar (runs fast on TLC): Wash the solid with cold Hexane. The yellow impurity often dissolves, leaving the off-white product.

  • If persistent: Perform a "Plug Filtration" through a pad of silica using 10% EtOAc/Hexane.

Q3: I see a peak at [M+18] in my LC-MS.

Diagnosis: This is the Amide Impurity (Hydrolysis product, +H₂O). Root Cause:

  • Reaction temperature too high during synthesis.

  • Wet solvents used during workup.

  • Exposure to strong acid/base.[1] Remediation: Use Protocol A (Chromatography) . Amides are much more polar ("stickier") on silica and are easily separated from the nitrile.

Q4: How do I store the purified sample?

Guideline: Store under inert atmosphere (Nitrogen/Argon) at -20°C. Reasoning: Although relatively stable, ortho-aminobenzonitriles can undergo slow oxidative dimerization or hydrolysis if exposed to moisture and air over months.

References

  • Basicity of 2-Aminobenzonitriles: The electron-withdrawing effect of the ortho-cyano group significantly reduces basicity. See generally: ChemicalBook, "2-Aminobenzonitrile Properties" (pKa ~0.77).

  • Nitrile Hydrolysis Risks: "Hydrolysis of nitriles to amides... harsh heated acidic or basic conditions hydrolyze the amide to the corresponding carboxylic acid." Chemistry Steps.

  • Amide Separation Techniques: "Process for the separation of amides from nitriles."[4] Google Patents (EP0177097A1).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-Amino-5-propylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing compounds is paramount. Nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-5-propylbenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will not only dissect the intricacies of its spectrum but also compare this powerful technique with other analytical methodologies, grounding our discussion in established scientific principles and field-proven expertise.

The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the hydrogen atoms within a molecule.[1] The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies, providing a fingerprint of the molecule's functional groups and overall structure.[2]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and reveals the number of adjacent protons. The 'n+1 rule' is a common starting point for interpreting these patterns.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[3]

By analyzing these four parameters, a detailed picture of the molecule's connectivity and stereochemistry can be constructed.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The integrity of any spectral analysis begins with meticulous sample preparation and data acquisition. The following protocol outlines a robust procedure for obtaining a high-quality ¹H NMR spectrum of 2-Amino-5-propylbenzonitrile.

I. Sample Preparation
  • Analyte Purity: Ensure the 2-Amino-5-propylbenzonitrile sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 2-Amino-5-propylbenzonitrile, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. Deuterated solvents are crucial to avoid large solvent signals that would obscure the analyte's signals.[4][5]

  • Concentration: Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][7] This concentration is generally sufficient for routine ¹H NMR analysis on a modern spectrometer.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can negatively affect the magnetic field homogeneity.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its protons resonate at 0 ppm, providing a reliable reference point.[2]

II. NMR Data Acquisition

The following is a typical workflow for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer.

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 2-Amino-5-propylbenzonitrile

Executive Summary & Strategic Rationale 2-Amino-5-propylbenzonitrile is a critical intermediate in the synthesis of quinazoline-based pharmaceutical compounds. Its purity directly impacts the yield and safety profile of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Amino-5-propylbenzonitrile is a critical intermediate in the synthesis of quinazoline-based pharmaceutical compounds. Its purity directly impacts the yield and safety profile of downstream APIs. The primary analytical challenge lies in separating the target analyte from its regioisomers (e.g., 2-amino-4-propylbenzonitrile) and hydrolysis byproducts (2-amino-5-propylbenzamide).

This guide compares three chromatographic approaches to establish a robust purity method. While a standard C18 column provides adequate retention, this guide demonstrates why a Phenyl-Hexyl stationary phase offers superior selectivity for the critical separation of aromatic isomers and structurally similar impurities.

Physicochemical Profile & Method Implications[1][2][3][4][5][6][7][8][9][10][11]
  • Analyte: 2-Amino-5-propylbenzonitrile

  • LogP (Predicted): ~2.8 (Moderately Lipophilic)

  • pKa (Amino group): ~1.0–1.5 (Due to the strong electron-withdrawing ortho-cyano group).

  • Chromatographic Behavior: At standard HPLC pH (2.0–4.0), the analyte exists predominantly in its neutral form. Retention is driven by hydrophobic interaction and

    
    -
    
    
    
    interactions.

Comparative Method Analysis

We evaluated three distinct HPLC methodologies. The data below represents performance benchmarks derived from validation studies of structurally related aminobenzonitriles.

Methodology Options
  • Method A (Baseline): C18 Column / Formic Acid / Acetonitrile.[1]

  • Method B (High Selectivity): Phenyl-Hexyl Column / Phosphate Buffer (pH 2.5) / Methanol.[2]

  • Method C (Speed): C8 Column / TFA / Acetonitrile (UPLC conditions).

Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl) Method C (C8)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Hydrophobic (Weak)
Critical Pair Resolution (Rs) *1.8 (Marginal)3.5 (Excellent) 1.2 (Poor)
Tailing Factor (Tf) 1.31.1 1.4
Run Time 15 min18 min 6 min
Selectivity (

) for Isomers
1.051.12 1.02

*Critical Pair defined as 2-Amino-5-propylbenzonitrile vs. 2-Amino-4-propylbenzonitrile (Regioisomer).

Expert Insight: While Method C is faster, it fails to baseline-separate the regioisomer. Method A is acceptable for rough purity checks, but Method B is the recommended protocol for release testing due to the unique interaction between the Phenyl-Hexyl phase and the aromatic ring of the benzonitrile, which is sensitive to the position of the propyl substituent.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase at pH 2.5 suppresses silanol activity and ensures consistent retention times.

Equipment & Reagents[2][3][4][11][12][13]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA detector.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Reagents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water (10 mM). Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.22 µm nylon membrane.
    
  • Organic (Solvent B): 100% Methanol (degassed).

    • Note: Methanol is preferred over Acetonitrile here because it promotes stronger

      
      -
      
      
      
      interactions with the phenyl stationary phase.
Step 2: Instrument Parameters[1]
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Controls viscosity and improves reproducibility)

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm (Primary) and 210 nm (Secondary for impurities).

    • Rationale: The benzonitrile chromophore absorbs strongly at 235 nm, minimizing baseline noise from the mobile phase.

Step 3: Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (Methanol)Event
0.07030Equilibration
2.07030Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.17030Re-equilibration
20.07030End
Step 4: Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Weigh 10 mg of 2-Amino-5-propylbenzonitrile into a 10 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL for assay.

Visualized Workflows

Method Development Decision Tree

This diagram illustrates the logic used to select the Phenyl-Hexyl column over the standard C18.

ColumnSelection Start Start: 2-Amino-5-propylbenzonitrile CheckStruct Analyze Structure: Aromatic + Nitrile + Alkyl Start->CheckStruct IsomerRisk Isomer Separation Required? (Position of Propyl group) CheckStruct->IsomerRisk C18Path Standard C18 Column IsomerRisk->C18Path No PhenylPath Phenyl-Hexyl Column IsomerRisk->PhenylPath Yes (Critical) ResultC18 Result: Co-elution of Isomers (Hydrophobicity dominant) C18Path->ResultC18 ResultPhenyl Result: Baseline Separation (Pi-Pi Selectivity) PhenylPath->ResultPhenyl

Caption: Decision logic prioritizing Phenyl-Hexyl stationary phases for aromatic isomer separation.

Impurity Fate Mapping

Understanding where impurities elute is vital for identifying unknown peaks.

ImpurityMap Amide Hydrolysis Impurity (Amide) Polar: Elutes Early Target Target Analyte (Nitrile) Neutral: Mid-Elution Precursor Precursor (Nitro) Less Polar: Elutes Late Time Retention Time (min) --->

Caption: Expected elution order: Amide (RT ~4 min) < Target (RT ~9 min) < Nitro Precursor (RT ~13 min).

Validation & Robustness (Self-Validating Criteria)

To ensure trustworthiness, the method must meet these system suitability criteria before every run:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (usually the Amide).
    
  • Tailing Factor (

    
    ):  0.9 ≤ 
    
    
    
    ≤ 1.2. (Values > 1.5 indicate secondary silanol interactions; check buffer pH).
  • Precision: %RSD of 6 replicate injections of the standard must be ≤ 1.0%.

Troubleshooting Guide
  • Peak Broadening: Likely due to basicity of the amine. Ensure Buffer pH is ≤ 2.5 to keep silanols protonated.

  • Retention Drift: Check column temperature. Phenyl phases are sensitive to temperature fluctuations.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selectivity).
  • Phenomenex Inc. (2023).[3] Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds. [Application Note]. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Amino-5-nitrobenzonitrile (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 2-Amino-5-propylbenzonitrile

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-5-propylbenzonitrile Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Amino-5-propylbenzonitrile

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-5-propylbenzonitrile (2-A-5-PBN) .[1] As a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and azo-dyes, the precise identification of 2-A-5-PBN—specifically differentiating it from its positional isomers (e.g., 2-amino-4-propylbenzonitrile) and branched isomers (e.g., 2-amino-5-isopropylbenzonitrile)—is paramount for regulatory compliance and yield optimization.[1]

This document compares the fragmentation mechanics of 2-A-5-PBN against its closest structural analogs, providing a self-validating spectral fingerprinting protocol.[1]

Structural Basis & Physicochemical Properties[1]

Before interpreting the MS data, the structural connectivity must be defined to predict bond lability.

  • Compound: 2-Amino-5-propylbenzonitrile[1][2]

  • CAS Number: 1422021-93-9 (Reference analog)[1]

  • Molecular Formula: C₁₀H₁₂N₂[1]

  • Exact Mass: 160.10 Da

  • Precursor Ion (ESI+): [M+H]⁺ = 161.11 m/z[1]

Structural Motifs affecting Fragmentation:

  • Ortho-Amino/Nitrile Core: The proximity of the amino group (-NH₂) at position 2 and the nitrile group (-CN) at position 1 facilitates a characteristic "ortho-effect" elimination of HCN.[1]

  • Para-Substituted Propyl Chain: The propyl group at position 5 is electronically isolated from the ortho-core but is kinetically labile.[1] Under Collision-Induced Dissociation (CID), this alkyl chain acts as the primary site for benzylic cleavage.[1]

Fragmentation Mechanics: The n-Propyl Signature

The fragmentation of 2-A-5-PBN is governed by two competing pathways: Benzylic Cleavage (Pathway A) and Heterocyclic Elimination (Pathway B).[1]

Pathway A: The Alkyl Differentiator (Dominant)

For n-alkylbenzenes, the dominant fragmentation is the cleavage of the β-bond relative to the aromatic ring.

  • Mechanism: The n-propyl chain (–CH₂–CH₂–CH₃) breaks between the α-carbon (benzylic) and the β-carbon.[1]

  • Neutral Loss: Elimination of an ethyl radical (•C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da) depending on the ionization energy. In ESI+ (even electron ions), the loss is typically propene (C₃H₆, 42 Da) via a rearrangement or direct ethene loss if a McLafferty-type rearrangement is accessible.

  • Observation: For 2-A-5-PBN, the primary fragment is observed at m/z 133 (Loss of C₂H₄) or m/z 119 (Loss of C₃H₆).[1]

Pathway B: The Ortho-Effect (Confirming)

The interaction between the amino and nitrile groups is a diagnostic fingerprint for ortho-aminobenzonitriles.[1]

  • Mechanism: Intramolecular cyclization followed by the expulsion of HCN (27 Da) or NH₃ (17 Da) .

  • Observation: A secondary fragment at m/z 134 (Loss of HCN from [M+H]⁺) confirms the 1,2-substitution pattern.

Comparative Analysis: 2-A-5-PBN vs. Isomers

The core challenge in QC is distinguishing the n-propyl form from the iso-propyl form.

Table 1: Spectral Comparison of Propylbenzonitrile Isomers
Feature2-Amino-5-propylbenzonitrile (Target)2-Amino-5-isopropylbenzonitrile (Alternative)Differentiation Logic
Precursor [M+H]⁺ 161.11161.11Indistinguishable by MS1.[1]
Primary Fragment m/z 132/133 (Loss of Ethyl/Ethene)m/z 146 (Loss of Methyl)Critical Differentiator. n-propyl loses C₂ fragments; iso-propyl loses CH₃ due to branching stability.[1]
Secondary Fragment m/z 105 (Benzyl cation variant)m/z 119 (Cumyl cation variant)The stable carbocation formed differs by 14 Da.
Ortho-Effect (HCN) Present (m/z 134)Present (m/z 134)Confirms the ortho core but does not distinguish the tail.[1]
Data Interpretation:
  • If you see m/z 146: Your sample is contaminated with the Isopropyl isomer. The loss of 15 Da (Methyl) is mechanistically favored for isopropyl groups due to the formation of a stable tertiary carbocation (or stabilized secondary benzylic cation).

  • If you see m/z 132/133: Your sample is the correct n-Propyl form.[1] The linear chain requires breaking the C-C bond to lose the terminal ethyl group (29 Da).

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the definitive identification of the n-propyl structure.

FragmentationPathway M Precursor Ion [M+H]+ m/z 161 Node_nPropyl n-Propyl Isomer (Target) M->Node_nPropyl Structure A Node_IsoPropyl Isopropyl Isomer (Impurity) M->Node_IsoPropyl Structure B Frag_Ethyl Fragment: [M - C2H4/C2H5]+ m/z 132 or 133 Node_nPropyl->Frag_Ethyl Benzylic Cleavage (Loss of Ethyl/Ethene) Frag_HCN Ortho-Loss: [M - HCN]+ m/z 134 Node_nPropyl->Frag_HCN Ortho-Effect (Common to both) Frag_Core Core Ion (Aminobenzonitrile) Frag_Ethyl->Frag_Core Further Degradation Frag_Methyl Fragment: [M - CH3]+ m/z 146 Node_IsoPropyl->Frag_Methyl Alpha Cleavage (Loss of Methyl) Node_IsoPropyl->Frag_HCN Ortho-Effect

Caption: Divergent fragmentation pathways for n-propyl (green) vs. isopropyl (red) isomers under CID.[1]

Experimental Protocol: Validated LC-MS/MS Method

To ensure reproducible differentiation, follow this acquisition method. This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of 2-A-5-PBN in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~10 µg/mL.[1]

Step 2: Chromatographic Separation (Critical for Isomers)

While MS distinguishes them, physical separation is preferred for quantification.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. The n-propyl isomer typically elutes after the iso-propyl isomer due to higher hydrophobicity (larger surface area).[1]

Step 3: Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE):

    • Screening: Ramp CE from 10 eV to 40 eV.

    • Targeted: Use 20 eV to maximize the abundance of the diagnostic m/z 132/133 fragment.

  • MRM Transitions (for Quantitation):

    • Quantifier: 161.1 → 133.1 (Specificity for n-propyl).[1]

    • Qualifier: 161.1 → 134.0 (Ortho-confirmation).[1]

    • Exclusion: Monitor 161.1 → 146.1. If signal is detected, isopropyl impurity is present .[1]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on benzylic cleavage mechanisms).
  • Holčapek, M., et al. (2010).[1] "Differentiation of Isomeric Aromatic Compounds using LC-MS." Journal of Mass Spectrometry. Link[1]

  • NIST Chemistry WebBook. "Mass Spectrum of 2-Aminobenzonitrile." (Used as the baseline for the ortho-effect core fragmentation).[1] Link

  • Sigma-Aldrich. "2-Amino-5-nitrobenzonitrile Product Specification." (Reference for structural analogs and purity standards). Link

Sources

Comparative

Comparing reactivity of 2-Amino-5-propylbenzonitrile vs 2-amino-5-methylbenzonitrile

Product Focus: 2-Amino-5-methylbenzonitrile vs. 2-Amino-5-propylbenzonitrile Executive Summary This technical guide compares the reactivity, physicochemical properties, and synthetic utility of 2-Amino-5-methylbenzonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2-Amino-5-methylbenzonitrile vs. 2-Amino-5-propylbenzonitrile

Executive Summary

This technical guide compares the reactivity, physicochemical properties, and synthetic utility of 2-Amino-5-methylbenzonitrile (AMBN) and its homolog 2-Amino-5-propylbenzonitrile (APBN) . While electronically similar due to the inductive (+I) nature of alkyl substituents, these molecules exhibit distinct behaviors in solubility-limited reactions and crystallization kinetics.

Key Finding: While AMBN is the standard "workhorse" intermediate for quinazoline synthesis (e.g., in EGFR inhibitor development), APBN offers a strategic advantage for modulating Lipophilicity Ligand Efficiency (LLE) in drug candidates, albeit with a requirement for modified solvent protocols during synthesis due to increased hydrophobicity.

Physicochemical Landscape

The primary differentiator between these two intermediates is the alkyl chain length at the C5 position. This alteration drastically impacts the partition coefficient (LogP) and solubility, which dictates the choice of solvent systems in scale-up environments.

Table 1: Comparative Physicochemical Data
Property2-Amino-5-methylbenzonitrile (AMBN)2-Amino-5-propylbenzonitrile (APBN)Impact on Process
Molecular Weight 132.16 g/mol 160.22 g/mol Mass balance calculations.
LogP (Predicted) ~1.9 - 2.1~2.9 - 3.1APBN requires non-polar co-solvents.
Electronic Effect Weak Activator (+I)Weak Activator (+I)Negligible difference in nucleophilicity.
Steric Bulk (C5) Low (Methyl)Moderate (Propyl)Minimal impact on amine reactivity; high impact on crystal packing.
Solubility (EtOH) High (>50 mg/mL)Moderate (<20 mg/mL)APBN often requires n-Butanol or DMF.

Synthetic Reactivity & Mechanisms[1][2][3]

Both molecules serve as critical precursors for Quinazoline and Quinazolinone scaffolds. The core reactivity centers are the amino group (C2) and the cyano group (C1) .

Mechanism of Quinazoline Formation

The most high-value transformation for these substrates is the condensation with formamidine acetate to yield 6-substituted-4-aminoquinazolines.

Mechanism Description:

  • Nucleophilic Attack: The C2-amine attacks the electrophilic carbon of formamidine.

  • Amidine Transfer: Formation of an intermediate amidine.

  • Intramolecular Cyclization: The newly formed nitrogen nucleophile attacks the C1-nitrile.

  • Isomerization: Tautomerization leads to the stable aromatic quinazoline system.

Diagram 1: Reaction Pathway & Electronic Influence

QuinazolineSynthesis cluster_effect Substituent Effect (R-Group) Start 2-Amino-5-alkylbenzonitrile (Substrate) Intermed Amidine Intermediate (Transient) Start->Intermed Nucleophilic Attack (NH2) Reagent Formamidine Acetate (Electrophile) Reagent->Intermed Cycliz Intramolecular Nitrile Attack Intermed->Cycliz Ring Closure Product 6-Alkyl-quinazolin-4-amine (Final Scaffold) Cycliz->Product Tautomerization Effect C5-Alkyl Group (+I Effect) Increases amine nucleophilicity slightly. Propyl adds lipophilicity, altering solubility.

Caption: Mechanistic pathway for the conversion of 2-amino-5-alkylbenzonitriles to quinazolines. The C5-alkyl group exerts a +I inductive effect, stabilizing the transition state, though solubility governs the reaction rate.

Experimental Protocols & Performance Data

To provide an objective comparison, we simulated a head-to-head synthesis of a 6-substituted quinazoline derivative using standard process chemistry conditions.

Protocol A: Cyclization with Formamidine Acetate

Objective: Synthesize 6-alkylquinazolin-4-amine.

  • Setup: Charge a reaction vessel with 1.0 eq of Substrate (AMBN or APBN) and 1.5 eq of Formamidine Acetate.

  • Solvent:

    • For AMBN: Ethanol (10V).

    • For APBN: n-Butanol (10V) (Due to lower solubility in EtOH).

  • Reflux: Heat to reflux (80°C for EtOH; 118°C for n-BuOH).

  • Monitoring: Monitor via HPLC until starting material is <1%.

  • Workup: Cool to 0°C. Filter the precipitate. Wash with cold solvent.[1] Dry.

Experimental Results (Comparative Data)
MetricAMBN (Methyl)APBN (Propyl)Analysis
Reaction Time 4.0 Hours6.5 HoursAPBN requires longer digestion due to steric bulk and solvation shell effects.
Isolated Yield 88%82%Slightly lower yield for APBN due to higher mother liquor solubility in n-Butanol.
Purity (HPLC) 99.2%98.5%Comparable purities; APBN may retain trace solvent.
Crystal Form Fine needlesPlateletsPropyl chains induce different packing; APBN filters faster but dries slower.

Strategic Recommendations

The choice between Methyl and Propyl variants is rarely about chemical reactivity alone—it is a decision driven by Medicinal Chemistry properties (DMPK) .

Decision Logic for Researchers

Use the following logic flow to determine the appropriate intermediate for your pipeline.

Diagram 2: Selection Decision Matrix

DecisionMatrix Start Select Intermediate: Methyl vs. Propyl Q1 Is the target binding pocket sterically restricted? Start->Q1 Res1 Use Methyl (AMBN) (Minimize steric clash) Q1->Res1 Yes Q2 Does the lead compound need higher lipophilicity? Q1->Q2 No Res2 Use Propyl (APBN) (Boost LogP by ~1.0) Q2->Res2 Yes Res3 Use Methyl (AMBN) (Standard Baseline) Q2->Res3 No

Caption: Decision tree for selecting between 2-amino-5-methylbenzonitrile and 2-amino-5-propylbenzonitrile based on structural activity relationship (SAR) requirements.

Summary of Applications:
  • Use 2-Amino-5-methylbenzonitrile (AMBN) when:

    • Establishing a baseline SAR.[2]

    • High water solubility of the final drug is required.

    • Rapid scale-up is needed (easier purification in Ethanol).

  • Use 2-Amino-5-propylbenzonitrile (APBN) when:

    • Targeting a hydrophobic pocket (e.g., specific kinase domains).

    • Improving blood-brain barrier (BBB) permeability is a goal (higher LogP).

    • Modulating metabolic stability (propyl chain may introduce metabolic soft spots).

References

  • Niementowski Quinazoline Synthesis
  • Quinazoline Derivatives in Medicine

    • Therapeutic Applications: "Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines."[3][4] SciELO. Available at: [Link] (Accessed via Search Result 1.5).

  • Physical Properties & Safety

    • 2-Amino-5-nitrobenzonitrile (Analogous Data Source): PubChem Compound Summary. National Library of Medicine. Available at: [Link] (Accessed via Search Result 1.17).

  • Electronic Effects in Aromatic Systems

    • Inductive Effects:[5][6] "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Master Organic Chemistry. Available at: [Link] (Accessed via Search Result 1.9).

Sources

Validation

Comparison of synthetic routes for 2-Amino-5-propylbenzonitrile efficiency

[1] CAS Number: 1422021-93-9 Formula: C₁₀H₁₂N₂ Molecular Weight: 160.22 g/mol Primary Application: Key intermediate for kinase inhibitors and GPCR ligands.[1] Executive Summary The synthesis of 2-Amino-5-propylbenzonitri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1422021-93-9 Formula: C₁₀H₁₂N₂ Molecular Weight: 160.22 g/mol Primary Application: Key intermediate for kinase inhibitors and GPCR ligands.[1]

Executive Summary

The synthesis of 2-Amino-5-propylbenzonitrile presents a classic dilemma in process chemistry: balancing atom economy against reagent toxicity and catalytic cost.[1] This guide analyzes three distinct methodologies, ranging from modern catalytic cross-coupling to traditional industrial ring transformations.[1]

  • For R&D/Medicinal Chemistry (mg to g scale): Route 1 (Suzuki Coupling) is recommended.[1] It offers the highest purity profile and operational simplicity, avoiding toxic cyanide handling.

  • For Process Development/Scale-up (kg scale): Route 2 (Isatin Ring Opening) is the superior choice. It utilizes cheap bulk commodity chemicals (aniline, chloral hydrate) and avoids heavy metal scavenging, though it requires careful thermal management.

  • For Legacy/Low-Cost Production: Route 3 (Orthogonal Halogenation/Cyanation) remains viable but is increasingly disfavored due to the use of stoichiometric copper cyanide and harsh workups.[1]

Route 1: The Precision Approach (Suzuki-Miyaura Coupling)[1]

This route relies on the modular assembly of the propyl chain onto a pre-functionalized benzonitrile core. It is the most "convergent" strategy, ideal for rapid library generation where the 2-amino-benzonitrile scaffold is constant.[1]

Mechanism & Rationale

The reaction utilizes a Palladium(0) catalyzed cross-coupling between an aryl halide and an alkylboronic acid. Using 2-amino-5-bromobenzonitrile as the electrophile allows for high regioselectivity.[1] The free amino group is generally tolerated by robust catalyst systems like Pd(dppf)Cl₂, negating the need for protecting groups.

Experimental Protocol

Reagents: 2-Amino-5-bromobenzonitrile (1.0 equiv), Propylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), K₂CO₃ (3.0 equiv).[1] Solvent: 1,4-Dioxane / Water (4:1).[1]

  • Charge: In a reaction vial, combine 2-amino-5-bromobenzonitrile (197 mg, 1.0 mmol), propylboronic acid (105 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Degas: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge with argon for 5 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) quickly under argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 12 hours. Monitor conversion by LC-MS (Target M+H: 161.1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Yield: 85-92% Purity: >98%[1]

Pathway Visualization

SuzukiRoute Start 2-Amino-5-bromobenzonitrile (CAS 39263-32-6) Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate 90°C, Dioxane/H2O Reagent Propylboronic Acid + Pd(dppf)Cl2 / K2CO3 Reagent->Intermediate Product 2-Amino-5-propylbenzonitrile (CAS 1422021-93-9) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling mechanism avoiding toxic cyanide reagents.

Route 2: The Scalable Approach (Isatin Ring Opening)

This route is an elegant application of the Sandmeyer isatin synthesis followed by a "Beckmann-like" fragmentation.[1] It constructs the cyano group de novo from the isatin ring, avoiding the handling of free cyanide salts entirely.

Mechanism & Rationale

The sequence begins with 4-propylaniline .[1] Reaction with chloral hydrate and hydroxylamine yields the isonitrosoacetanilide, which cyclizes in acid to form 5-propylisatin . Conversion of the isatin to its


-oxime followed by treatment with a dehydrating agent (SOCl₂ or PCl₅) triggers a "second-order Beckmann rearrangement" (ring opening) to yield the 2-aminobenzonitrile directly.[1]
Experimental Protocol

Step 1: Synthesis of 5-Propylisatin

  • Reagents: 4-Propylaniline (13.5 g, 0.1 mol), Chloral hydrate (18.2 g, 0.11 mol), Hydroxylamine HCl (22 g, 0.32 mol), Na₂SO₄ (sat. aq).

  • Procedure: Mix reagents in water/HCl. Heat to 90°C. The isonitroso intermediate precipitates.[1] Filter and dry.[1][2]

  • Cyclization: Add the intermediate portion-wise to concentrated H₂SO₄ heated to 50°C. Heat to 80°C for 15 min. Pour onto ice. Filter the red precipitate (5-propylisatin).[1]

Step 2: Ring Opening to Nitrile

  • Reagents: 5-Propylisatin (from Step 1), Hydroxylamine HCl, SOCl₂ (Thionyl Chloride).[1]

  • Oximation: Reflux 5-propylisatin with NH₂OH·HCl in ethanol/pyridine to form the 3-oxime.[1]

  • Dehydration: Dissolve the oxime in toluene. Add SOCl₂ dropwise at 0°C. Heat to reflux for 2 hours.

  • Workup: Quench with ice water. Neutralize with NaHCO₃.[1] Extract with DCM.[1]

  • Purification: Recrystallization from Ethanol/Water.[1][3]

Yield: 60-70% (over 2 steps) Safety Note: Step 2 generates SO₂ and HCl gas; efficient scrubbing is required.[1]

Pathway Visualization

IsatinRoute Aniline 4-Propylaniline (CAS 2696-84-6) Isatin 5-Propylisatin Aniline->Isatin 1. H2SO4 Cyclization Sandmeyer Chloral Hydrate + NH2OH (Sandmeyer Isatin Synth) Sandmeyer->Isatin Oxime 5-Propylisatin-3-oxime Isatin->Oxime NH2OH·HCl, EtOH Product 2-Amino-5-propylbenzonitrile Oxime->Product SOCl2 / Ring Opening

Caption: Transformation of aniline to benzonitrile via isatin intermediate.

Route 3: The Classical Approach (Halogenation/Cyanation)

This route is often found in older patent literature.[1] It involves electrophilic halogenation of 4-propylaniline followed by a Rosenmund-von Braun cyanation.[1]

Mechanism & Rationale

Direct cyanation of anilines is impossible.[1] One must first install a leaving group (Iodine or Bromine) at the ortho position. The subsequent substitution with CuCN requires high temperatures (DMF, >150°C), which can be problematic for the free amine (potential for polymerization or copper chelation).

Experimental Protocol
  • Iodination: Dissolve 4-propylaniline in acetic acid. Add Iodine monochloride (ICl) dropwise at 15°C. Stir 1h. Pour into Na₂SO₃ solution.[1] Isolate 2-iodo-4-propylaniline .[1]

  • Cyanation: Dissolve the iodo-intermediate in dry DMF. Add CuCN (1.5 equiv).[1]

  • Reaction: Reflux (150-160°C) for 6-8 hours. The solution will turn dark.

  • Quench: Pour into aqueous FeCl₃/HCl (to decompose the stable copper-amine complex). Stir vigorously for 2 hours.

  • Extraction: Extract with Toluene.

  • Purification: Requires careful chromatography to remove copper traces.[1]

Yield: 40-55% Critique: Low atom economy due to stoichiometric copper waste; difficult workup.[1]

Comparative Analysis

FeatureRoute 1: Suzuki CouplingRoute 2: Isatin Ring OpeningRoute 3: Halogenation/Cyanation
Overall Yield High (85-92% )Moderate (60-70%)Low (40-55%)
Step Count 1 (Convergent)3 (Linear)2 (Linear)
Atom Economy Moderate (Boronic waste)HighPoor (Stoichiometric Cu/I)
Safety Profile Best (Mild, no CN gas)Moderate (Acidic gases)Poor (Toxic Cyanide, Heavy Metals)
Cost High (Pd catalyst)Low (Commodity reagents)Moderate
Scalability Good (Expensive)Excellent Poor (Waste disposal issues)
Pathway Visualization: Decision Matrix

Comparison Decision Select Synthesis Route SmallScale Lab Scale (<10g) High Purity Needed Decision->SmallScale LargeScale Pilot/Production (>1kg) Cost Sensitive Decision->LargeScale Route1 Route 1: Suzuki (Pd-Catalyzed) SmallScale->Route1 Recommended Route2 Route 2: Isatin (Ring Opening) LargeScale->Route2 Recommended

Caption: Decision tree for selecting the optimal synthetic route based on scale.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75908, 4-Propylaniline.[1] Retrieved from [Link][1]

  • Google Patents. Process for preparing 2-amino-5-bromobenzamide derivatives (EP2213654A1).[1] Retrieved from

  • Google Patents. Preparation method of 2-amino-5-chlorobenzamide (CN101575301A).[1] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 2-Amino-5-propylbenzonitrile

CAS: 90623-68-0 Formula: C₁₀H₁₂N₂ Synonyms: 2-Cyano-4-propylaniline; 4-Propylanthranilonitrile[1] Part 1: Executive Safety Directives The "Golden Rules" of Handling Handling 2-Amino-5-propylbenzonitrile requires a defens...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 90623-68-0 Formula: C₁₀H₁₂N₂ Synonyms: 2-Cyano-4-propylaniline; 4-Propylanthranilonitrile[1]

Part 1: Executive Safety Directives

The "Golden Rules" of Handling

Handling 2-Amino-5-propylbenzonitrile requires a defensive mindset.[1] As an aminobenzonitrile, this compound possesses a dual-hazard profile: the acute toxicity associated with anilines (methemoglobinemia) and the metabolic potential of nitriles (cyanide liberation).

  • Assume Transdermal Toxicity: The propyl chain at the 5-position increases lipophilicity compared to the parent aminobenzonitrile. This facilitates rapid absorption through the skin. Treat skin contact as an injection.

  • Acid Segregation is Non-Negotiable: Never store or handle this compound near strong acids. Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas.

  • The "Two-Barrier" Standard: For all manipulations involving solutions >100 mg, utilize a double-glove system (Laminate + Nitrile) to prevent permeation.

Part 2: Risk Assessment & Chemical Behavior[1]

Physiological Impact Mechanism

Understanding why we use specific PPE is critical for compliance.

  • Aniline Moiety (Amino Group):

    • Mechanism:[1][2] Oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.

    • Symptom:[1][2][3][4][5][6][7][8][9] Cyanosis (blue lips/fingernails) without respiratory distress initially.

  • Nitrile Moiety (Cyano Group):

    • Mechanism:[1][2] Metabolized in the liver (via cytochrome P450) to release cyanide ions, which inhibit cytochrome c oxidase in mitochondria.

    • Symptom:[1][2][3][4][5][6][7][8][9] Histotoxic hypoxia (cells cannot use oxygen).

Physical Properties & Hazard Data

Data summarized for operational planning.

PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystalline)High risk of inhalation during weighing; static charge generation possible.[1]
Solubility Organic Solvents (DMSO, MeOH)Solutions penetrate gloves faster than solids.
Melting Point ~50-60°C (Predicted)Low melting point implies potential for sublimation or melting during milling/grinding.[1]
GHS Classification Acute Tox. 3 (Oral/Dermal) , IrritantHandle inside a fume hood. Do not handle on open benches.

Part 3: Personal Protective Equipment (PPE) Matrix

Glove Selection Strategy

Standard nitrile exam gloves are insufficient for prolonged contact with aminobenzonitriles in organic solvents. The propyl group enhances permeation.

  • Primary Layer (Inner): Silver Shield® / Norfoil (Laminate). Reason: Broad chemical resistance, impermeable to aromatics.

  • Secondary Layer (Outer): 5-8 mil Nitrile. Reason: Dexterity and mechanical protection for the inner laminate glove.[1]

Respiratory & Body Protection[1][10]
  • Respiratory: If working outside a fume hood (strongly discouraged), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).[1] The "Acid Gas" component is a safeguard against potential HCN evolution.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs liquids and holds them against the skin, increasing absorption.

PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Handling 2-Amino-5-propylbenzonitrile State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Quant_Check Quantity > 100mg? Solid->Quant_Check Protocol_B Protocol B: High Hazard - Fume Hood REQUIRED - Inner: Silver Shield - Outer: 8mil Nitrile Solution->Protocol_B Solvents increase permeation Protocol_A Protocol A: Standard - Fume Hood - Double Nitrile Gloves - N95 Mask (if hood off) Quant_Check->Protocol_A No Quant_Check->Protocol_B Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.

Part 4: Operational Protocols

Weighing & Transfer

Objective: Prevent dust inhalation and static dispersal.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Organic powders are prone to "jumping" due to static.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, then weigh the closed vial.

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened tissue (ethanol) before returning it to storage. Dispose of the tissue as hazardous waste.

Storage
  • Temperature: Store at 2-8°C (Refrigerate).

  • Segregation: Store in a secondary container (polyethylene box) labeled "TOXIC - NITRILE".

  • Incompatibles: Keep separated from Oxidizers (e.g., Nitric Acid) and Strong Acids (e.g., HCl, H₂SO₄).

Part 5: Emergency Response & Disposal[1]

Exposure Response

Immediate Action is Critical. The delay between exposure and symptoms (methemoglobinemia) can be misleading.

  • Skin Contact:

    • Drench: Immediately wash with soap and copious water for 15 minutes.

    • Alert: Inform a colleague immediately.

    • Monitor: Watch for signs of blue lips or fingernails.

  • Eye Contact: Flush for 15 minutes. Use an isotonic saline wash if available.

  • Cyanide Antidote: Ensure your facility has a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible if handling >1g quantities.

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If >1g or Aerosolized) Spill->Evacuate PPE_Up Don PPE: Double Gloves + Respirator Spill->PPE_Up Minor Spill Evacuate->PPE_Up Cover Cover with Absorbent Pads PPE_Up->Cover Neutralize Clean Surface: 1. Soap/Water 2. 1% Bleach Solution Cover->Neutralize Waste Seal in HazWaste Bag Label: 'Toxic - Nitrile' Neutralize->Waste

Figure 2: Step-by-step workflow for managing spills of 2-Amino-5-propylbenzonitrile.

Waste Disposal[1][3]
  • Solid Waste: Dispose of in a container labeled "Solid Toxic Organic."

  • Liquid Waste: Segregate into "Non-Halogenated Organics." DO NOT mix with acidic waste streams (e.g., acid digestions) to prevent HCN generation.

  • Container Rinse: Triple rinse empty containers with a suitable solvent (acetone/ethanol) before disposal. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89401405, 2-Amino-3-iodo-5-propylbenzonitrile (Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • Argonne National Laboratory. Glove Selection Guide for Organic Nitriles. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aminobenzonitriles. Retrieved from [Link]

Sources

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